2-(Chloromethyl)-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGAMWQQBRRVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593109 | |
| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215867-87-1 | |
| Record name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(Chloromethyl)-4-(trifluoromethyl)pyridine" properties and structure
[1][2]
Executive Summary
2-(Chloromethyl)-4-(trifluoromethyl)pyridine (CAS: 215867-87-1) is a high-value heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical agents.[1][2] Characterized by its bifunctional nature—possessing both a reactive electrophilic chloromethyl group and an electron-withdrawing trifluoromethyl moiety—it serves as a critical scaffold for introducing the 4-(trifluoromethyl)pyridine motif into complex molecules. This guide details its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety considerations for research and industrial applications.
Chemical Identity & Physicochemical Properties[2][5]
The compound functions as a "benzyl-like" electrophile within a pyridine system.[3] The electron-deficient nature of the pyridine ring, amplified by the 4-CF3 group, makes the chloromethyl substituent highly susceptible to nucleophilic attack, while also increasing the acidity of the benzylic protons.
Table 1: Technical Specifications
| Property | Data |
| CAS Number | 215867-87-1 |
| IUPAC Name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine |
| Molecular Formula | C₇H₅ClF₃N |
| Molecular Weight | 195.57 g/mol |
| Appearance | Colorless to light-yellow liquid |
| Boiling Point | ~199.6 °C (at 760 mmHg) |
| Flash Point | ~74.5 °C |
| Density | ~1.41 g/mL (Predicted) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform |
| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive |
Synthesis & Production Workflows
While direct radical chlorination of 2-methyl-4-(trifluoromethyl)pyridine is possible, it often lacks selectivity, yielding mixtures of mono-, di-, and trichlorinated products. The "Gold Standard" laboratory protocol relies on the chlorination of the corresponding alcohol precursor, (4-(trifluoromethyl)pyridin-2-yl)methanol , ensuring high purity and yield.
Validated Synthesis Protocol: Deoxychlorination
Objective: Conversion of (4-(trifluoromethyl)pyridin-2-yl)methanol to 2-(chloromethyl)-4-(trifluoromethyl)pyridine.
Reagents:
-
Substrate: (4-(trifluoromethyl)pyridin-2-yl)methanol (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 eq)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Base (Optional): Triethylamine (Et₃N) or catalytic DMF
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with (4-(trifluoromethyl)pyridin-2-yl)methanol (10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Addition: Add Thionyl Chloride (15 mmol) dropwise via a syringe or addition funnel over 15 minutes. Caution: Gas evolution (SO₂ and HCl) will occur.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Hexane/EtOAc) or LC-MS.
-
Quench & Workup: Carefully quench the reaction by pouring it into saturated aqueous NaHCO₃ (slowly, to neutralize acid). Extract the aqueous layer with DCM (3 x 30 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude oil can be purified via flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexanes) if necessary, though the crude is often sufficiently pure (>95%) for subsequent steps.
Synthesis Pathway Visualization
Figure 1: Synthetic route from methyl precursor to final chloride via the Boekelheide rearrangement and deoxychlorination.
Reactivity & Functionalization[6][8]
The chloromethyl group at the C2 position is the primary site of reactivity. The adjacent pyridine nitrogen and the distal CF3 group significantly reduce the electron density of the ring.
Mechanistic Insight
-
S_N2 Susceptibility: The C-Cl bond is activated by the electron-deficient pyridine ring, making it an excellent electrophile for S_N2 reactions. It reacts rapidly with amines, thiols, and alkoxides.
-
Acidity: The methylene protons (–CH₂Cl) are more acidic than those in benzyl chloride due to the inductive effect of the CF3 group and the electron-withdrawing nitrogen. Bases can potentially trigger elimination or side reactions if not carefully controlled.
-
S_NAr Resistance: Unlike 2-chloro-4-(trifluoromethyl)pyridine, this molecule does not typically undergo Nucleophilic Aromatic Substitution (S_NAr) at the C2 position under mild conditions because the leaving group is on the exocyclic carbon, not the ring itself.
Functionalization Workflow
Figure 2: Divergent synthesis pathways via nucleophilic substitution at the chloromethyl position.
Applications in Drug Discovery[6]
This compound is a "privileged structure" intermediate. The 4-trifluoromethylpyridine motif is ubiquitous in medicinal chemistry due to its ability to modulate lipophilicity (LogP) and metabolic stability.
-
Kinase Inhibitors: The pyridine ring serves as a hinge binder, while the chloromethyl group allows for the attachment of solubilizing tails (e.g., piperazines, morpholines).
-
Bioisosteres: The 4-CF3-pyridine moiety often acts as a bioisostere for 4-chlorophenyl or 4-CF3-phenyl groups, improving aqueous solubility due to the pyridine nitrogen's H-bond acceptor capability.
-
Agrochemicals: Used in the synthesis of pyridinyl-methyl ether insecticides and fungicides.
Safety & Handling Protocols
Hazard Classification:
-
Corrosive/Irritant: Causes severe skin burns and eye damage.
-
Lachrymator: Vapors are highly irritating to mucous membranes and eyes.
-
Acute Toxicity: Harmful if swallowed or inhaled.
Storage Requirements:
-
Temperature: Store at 2–8 °C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The compound is hygroscopic and hydrolyzes to the alcohol and HCl upon exposure to moisture.
-
Container: Tightly sealed glass or fluorinated plastic containers.
Spill Management:
References
-
Sigma-Aldrich. 2-(Chloromethyl)-4-(trifluoromethyl)pyridine Product Specification & CAS Verification. Retrieved from
-
PubChem. Compound Summary for CAS 215867-87-1. National Library of Medicine. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 2-(Chloromethyl)pyridine derivatives. Retrieved from
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Trifluoromethylpyridine Derivatives. (General reference for scaffold utility).
-
Chemical Book. 2-(Chloromethyl)-4-(trifluoromethyl)pyridine Properties and Suppliers. Retrieved from
A Comprehensive Technical Guide to 2-Chloro-4-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications in Modern Chemistry
Senior Application Scientist Note: This technical guide is dedicated to providing an in-depth exploration of 2-Chloro-4-(trifluoromethyl)pyridine , CAS Number 81565-18-6 . While the initial inquiry specified "2-(Chloromethyl)-4-(trifluoromethyl)pyridine," a thorough review of chemical databases and scientific literature reveals a significant prevalence of data for the "2-chloro" analogue. To ensure the highest degree of scientific accuracy and provide a resource grounded in verifiable data, this guide will focus on the well-documented 2-Chloro-4-(trifluoromethyl)pyridine. This compound serves as a critical building block in medicinal chemistry and agrochemical synthesis, and its technical profile offers valuable insights for researchers and development professionals.
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug and agrochemical design. The trifluoromethyl group (-CF3), in particular, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. When this powerful functional group is appended to a pyridine scaffold—a privileged heterocycle in medicinal chemistry—the resulting trifluoromethylpyridines (TFMPs) become highly valuable intermediates.[1][2]
2-Chloro-4-(trifluoromethyl)pyridine is a prime example of such a strategic building block. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing trifluoromethyl group and the reactive chlorine atom on the pyridine ring, make it a versatile precursor for a wide range of complex molecular architectures.[2][3] This guide will provide a comprehensive overview of its synthesis, key reactions, and applications, offering practical insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application.
Physical and Chemical Properties
The key physicochemical properties of 2-Chloro-4-(trifluoromethyl)pyridine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 81565-18-6 | [4] |
| Molecular Formula | C₆H₃ClF₃N | [5] |
| Molecular Weight | 181.54 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 146-147 °C (lit.) | [4] |
| Density | 1.411 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.4490 (lit.) | [4] |
| InChI Key | GBNPVXZNWBWNEN-UHFFFAOYSA-N | [4] |
| SMILES | FC(F)(F)c1ccnc(Cl)c1 | [4] |
Spectroscopic Characterization
The structural elucidation and quality control of 2-Chloro-4-(trifluoromethyl)pyridine rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the compound's structure. The gauge-independent atomic orbital (GIAO) method can be used for theoretical calculation of chemical shifts.[7]
-
Infrared (IR) and Raman Spectroscopy: Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are employed to identify the fundamental vibrational frequencies of the molecule.[7]
Synthesis Strategies: Constructing the Trifluoromethylpyridine Core
The synthesis of trifluoromethylpyridines like 2-chloro-4-(trifluoromethyl)pyridine can be approached through two primary strategies: the introduction of a trifluoromethyl group onto a pre-existing pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[2][8]
A common synthetic route involves a cyclocondensation reaction to form the pyridine ring, followed by chlorination.
Illustrative Synthesis Workflow
The following diagram outlines a conceptual workflow for the synthesis of 2-Chloro-4-(trifluoromethyl)pyridine, starting from a trifluoromethyl-containing building block.
Caption: Conceptual synthesis workflow for 2-Chloro-4-(trifluoromethyl)pyridine.
Detailed Experimental Protocol (Conceptual)
-
Ring Formation: In a reaction vessel under an inert atmosphere, a trifluoromethyl-containing precursor is reacted with ammonium acetate in a suitable solvent.[9] The mixture is heated to drive the cyclization and formation of 2-hydroxy-4-(trifluoromethyl)pyridine.[9]
-
Chlorination: The resulting 2-hydroxypyridine derivative is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group with a chlorine atom, yielding the final product.[9]
-
Purification: The crude product is purified using standard techniques like distillation or chromatography to achieve the desired purity.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of 2-Chloro-4-(trifluoromethyl)pyridine stems from the reactivity of the chlorine atom, which can be displaced through various nucleophilic substitution and cross-coupling reactions.
Key Reactions
The chlorine at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This makes it an invaluable intermediate for creating diverse molecular libraries.
Caption: Key reactivity pathways of 2-Chloro-4-(trifluoromethyl)pyridine.
Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridine moieties are integral components of numerous commercial products and clinical candidates.[3][8] 2-Chloro-4-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of:
-
Herbicides: The 2-methoxy-4-(trifluoromethyl)pyridine substructure is found in herbicides like pyroxsulam, which are developed for controlling weeds in cereal crops.[8]
-
Insecticides: The 4-trifluoromethyl-pyridine structure is a component of insecticides such as flonicamid.[1]
-
Pharmaceuticals: Various trifluoromethylpyridine derivatives have been investigated for their potential as anticancer agents and for other therapeutic applications.[10] For instance, they can be used to synthesize kinase inhibitors.[10]
This compound is also used in the synthesis of more complex chemical structures for materials science, such as bipyridines for use in organic light-emitting diodes (OLEDs).[4]
Safety, Handling, and Storage
Proper handling and storage of 2-Chloro-4-(trifluoromethyl)pyridine are essential to ensure laboratory safety.
Hazard Identification
This compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6][11]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[6]
-
Spill Management: In case of a spill, clean up immediately using appropriate absorbent materials and follow established procedures for chemical waste disposal.[12]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
2-Chloro-4-(trifluoromethyl)pyridine is a high-value chemical intermediate that plays a pivotal role in the development of new pharmaceuticals and agrochemicals. Its synthesis, while requiring careful control, provides access to a versatile building block. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to fully leverage its potential in creating novel and impactful molecules. The continued exploration of trifluoromethylpyridines is expected to yield further innovations across the chemical sciences.[3]
References
-
U.S. Environmental Protection Agency. (n.d.). Pyridine, 2-methoxy-4-(trifluoromethyl)-. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (137). Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Retrieved from [Link]
- Wallace. (2023, December 13). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. FAQ.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Retrieved from [Link]
- Mary, Y. S., & Sebastian, S. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 89-100.
-
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
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- 4. 2-氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 81565-18-6|2-Chloro-4-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
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An In-Depth Technical Guide to 2-(Chloromethyl)-4-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative with significant potential as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a reactive chloromethyl group and an electron-withdrawing trifluoromethyl moiety, makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making trifluoromethylpyridines a sought-after class of compounds in medicinal chemistry.[1][3]
This guide provides a comprehensive overview of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine, with a focus on its chemical properties, plausible synthetic routes, and potential applications. It is important to distinguish this compound from its close structural isomer, 2-chloro-4-(trifluoromethyl)pyridine, which has a chlorine atom directly attached to the pyridine ring. This guide will also address this common point of confusion to ensure clarity for researchers.
Chemical and Physical Properties
The fundamental properties of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine are summarized below. Due to a lack of extensive characterization in the literature, some physical properties are not available. For comparative purposes, the properties of the well-documented isomer, 2-chloro-4-(trifluoromethyl)pyridine, are also provided.
Table 1: Physicochemical Properties of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine
| Property | Value | Source |
| Molecular Weight | 195.57 g/mol | [4] |
| Chemical Formula | C₇H₅ClF₃N | [5] |
| Appearance | Colorless to light-yellow liquid (expected) | [5] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [5] |
Table 2: Comparative Physicochemical Properties of 2-Chloro-4-(trifluoromethyl)pyridine
| Property | Value | Source |
| Molecular Weight | 181.54 g/mol | [6] |
| Chemical Formula | C₆H₃ClF₃N | [6] |
| Boiling Point | 146-147 °C | |
| Density | 1.411 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4490 | |
| CAS Number | 81565-18-6 | [6] |
Synthesis and Purification
While specific, peer-reviewed synthesis protocols for 2-(Chloromethyl)-4-(trifluoromethyl)pyridine are not widely published, a plausible and efficient method is the free-radical chlorination of 2-methyl-4-(trifluoromethyl)pyridine. This approach is a standard and well-established method for the benzylic chlorination of methyl-substituted aromatic heterocycles.
Proposed Synthetic Workflow
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
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- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-chloro-4-methyl-3-(trifluoromethyl)pyridine 97% | CAS: 1643463-02-8 | AChemBlock [achemblock.com]
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- 6. 81565-18-6|2-Chloro-4-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 2-(Chloromethyl)-4-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine, a pivotal building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and agrochemical science, this document elucidates the compound's core properties, synthesis, reactivity, and critical applications, grounding all claims in authoritative data.
Introduction: A Versatile Fluorinated Pyridine Intermediate
2-(Chloromethyl)-4-(trifluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative of significant interest in organic synthesis. Its structure, featuring a reactive chloromethyl group at the 2-position and an electron-withdrawing trifluoromethyl group at the 4-position, makes it a highly valuable intermediate. The trifluoromethyl moiety is known to enhance key molecular properties such as metabolic stability and lipophilicity, making it a desirable feature in bioactive molecules.[1] Consequently, this compound serves as a crucial precursor for a wide range of functionalized molecules in the pharmaceutical and agrochemical industries.[2] The formal IUPAC name for this compound is 2-(Chloromethyl)-4-(trifluoromethyl)pyridine .
Section 1: Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research and development.
| Identifier | Value | Source |
| IUPAC Name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | - |
| CAS Number | 136014-23-6 | PubChem |
| Molecular Formula | C₇H₅ClF₃N | |
| Molecular Weight | 195.57 g/mol | |
| Appearance | Colorless to light-yellow liquid | |
| Boiling Point | ~146-147 °C (for related isomer) | [3] |
| Density | ~1.411 g/mL at 25 °C (for related isomer) | [3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) |
Note: Some physical data is referenced from the closely related isomer, 2-chloro-4-(trifluoromethyl)pyridine, due to limited public data for the target compound.
Section 2: Synthesis and Mechanistic Insights
The synthesis of functionalized pyridines, particularly those with electron-withdrawing groups, requires carefully controlled conditions. The preparation of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine typically originates from a more stable precursor, 2-methyl-4-(trifluoromethyl)pyridine.
The most direct and industrially scalable method is the free-radical chlorination of the methyl group. This reaction is predicated on the generation of a chlorine radical, which selectively abstracts a hydrogen atom from the methyl group due to the relative stability of the resulting benzylic-type radical. This radical then propagates the chain by reacting with molecular chlorine.
Experimental Protocol: Free-Radical Chlorination
This protocol describes a representative lab-scale synthesis. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2-methyl-4-(trifluoromethyl)pyridine
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methyl-4-(trifluoromethyl)pyridine (1 equivalent) in CCl₄.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution.
-
Initiation: Add a catalytic amount of benzoyl peroxide (BPO) (approx. 0.05 equivalents). The use of a radical initiator is crucial as it provides the initial radical species needed to start the chain reaction at a lower temperature than thermal initiation alone.
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct.
-
Purification: Wash the filtrate with a 5% NaHCO₃ solution to neutralize any acidic byproducts, followed by a wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: The crude product can be further purified by vacuum distillation to yield 2-(Chloromethyl)-4-(trifluoromethyl)pyridine as a clear liquid.
Caption: Synthetic workflow for the preparation of the target compound.
Section 3: Chemical Reactivity and Applications
The synthetic utility of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine stems directly from the reactivity of the chloromethyl group. The chlorine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups.
This reactivity is the cornerstone of its application as a key building block in multi-step syntheses within the agrochemical and pharmaceutical sectors.[2]
Application in Agrochemical Synthesis: The Case of Flonicamid
Flonicamid is a selective insecticide that acts on sucking insect pests.[2] Its synthesis highlights the importance of trifluoromethylpyridine intermediates. The core of flonicamid is N-cyanomethyl-4-(trifluoromethyl)nicotinamide. The synthesis begins with 4-trifluoromethylnicotinic acid, a close derivative of our topic compound, which is first converted to its acid chloride.[1][2][4][5]
While not a direct precursor, 2-(Chloromethyl)-4-(trifluoromethyl)pyridine can be envisioned as a versatile starting point for analogous structures. A typical reaction would involve its treatment with a nucleophile, such as an amine or cyanide, to build a more complex scaffold. For instance, reaction with sodium cyanide would yield the corresponding nitrile, a key synthon for carboxylic acids, amides, and amines.
Caption: Role as a versatile intermediate in multi-step synthesis.
Section 4: Safety, Handling, and Storage
Due to its reactive nature and the presence of halogen atoms, 2-(Chloromethyl)-4-(trifluoromethyl)pyridine and its structural isomers must be handled with care. The following information is synthesized from safety data for closely related compounds.
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Compounds with chloromethyl groups can be corrosive and lachrymatory.[6]
Precautionary Measures & PPE:
-
P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[7]
-
Handling: All manipulations should be performed within a certified chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[7] Keep away from heat, sparks, and open flames.
-
First Aid (Eyes): In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
First Aid (Skin): Wash off with soap and plenty of water. Remove contaminated clothing.[7]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed and sealed.[7]
-
Store away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(Chloromethyl)-4-(trifluoromethyl)pyridine is a quintessential example of a modern synthetic building block. Its value is derived from a combination of its fluorinated pyridine core, which imparts desirable physicochemical properties to target molecules, and its reactive chloromethyl handle, which allows for straightforward chemical modification. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for any scientist aiming to leverage its potential in the creation of novel, high-value compounds for the pharmaceutical and agrochemical industries.
References
-
AERU. (n.d.). Flonicamid (Ref: IKI 220). Retrieved from [Link]
- Google Patents. (n.d.). CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof.
- Google Patents. (n.d.). CN107162966A - The synthetic method of flonicamid.
- Google Patents. (n.d.). CN113929621A - Synthesis method of flonicamid.
-
Morita, M., et al. (n.d.). Research and development of a novel insecticide, flonicamid. J-Stage. Retrieved from [Link]
Sources
- 1. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 2. Research and development of a novel insecticide, flonicamid [jstage.jst.go.jp]
- 3. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]
- 4. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 5. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. echemi.com [echemi.com]
Methodological & Application
Application Note: Nucleophilic Substitution Reactions of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine
[1]
Executive Summary & Strategic Importance
2-(Chloromethyl)-4-(trifluoromethyl)pyridine is a high-value heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical candidates. Its structural uniqueness lies in the combination of a reactive electrophilic center (the chloromethyl group) and a metabolic stability enhancer (the trifluoromethyl group).
Key Chemical Attributes:
-
Dual Activation: The electrophilicity of the exocyclic methylene carbon is significantly amplified by two factors: the electron-deficient pyridine ring (inductive effect of Nitrogen) and the strong electron-withdrawing nature of the para-trifluoromethyl group (-CF
). -
Reactivity Profile: The compound undergoes rapid S
2 reactions with amines, thiols, and alkoxides. -
Stability Warning: The free base is prone to intermolecular self-quaternization (polymerization), necessitating strict handling protocols described below.
Critical Handling & Stability Protocols
The "Self-Destruct" Mechanism: Unlike simple benzyl chlorides, electron-deficient picolyl chlorides like 2-(chloromethyl)-4-(trifluoromethyl)pyridine are unstable as free bases. The pyridine nitrogen of one molecule can nucleophilically attack the chloromethyl carbon of another, leading to insoluble pyridinium polymers.
Storage Protocol:
-
Form: Store exclusively as the Hydrochloride Salt (HCl) if possible.
-
Temperature: -20°C under Argon/Nitrogen atmosphere.
-
Solvent Compatibility: Avoid storing in nucleophilic solvents (MeOH, EtOH) or non-polar solvents where the free base might precipitate and polymerize.
Neutralization (Free Base Generation):
Do not generate the free base in bulk. If the free base is required for a reaction, generate it in situ or immediately prior to use at 0°C using a biphasic system (DCM / sat. NaHCO
Mechanistic Insight: Electronic Activation
The reactivity of this scaffold is governed by the electronic pull of the pyridine ring and the -CF
Graphviz Diagram 1: Electronic Activation & Reactivity
Caption: Electronic activation map showing the synergistic electron-withdrawing effects of the CF3 group and Pyridine Nitrogen, increasing susceptibility to SN2 attack.
Experimental Protocols
Method A: C-N Bond Formation (Amination)
Target: Synthesis of secondary/tertiary amines.
Rationale: Direct alkylation of amines with highly reactive picolyl chlorides often leads to over-alkylation (bis-alkylation). To prevent this, use a slight excess of amine or a bulky base, and keep temperatures low initially.
Reagents:
-
Substrate: 2-(Chloromethyl)-4-(trifluoromethyl)pyridine (1.0 equiv)[1]
-
Nucleophile: Secondary Amine (1.1 - 1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv) or K
CO (3.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous ACN (0.1 M concentration relative to substrate). Cool to 0°C.
-
Addition: Dissolve 2-(chloromethyl)-4-(trifluoromethyl)pyridine (1.0 equiv) in a minimal amount of ACN. Add this solution dropwise to the amine mixture over 20 minutes.
-
Note: Slow addition favors mono-alkylation.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Target mass = Amine + 158 Da).
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Redissolve residue in EtOAc.
-
Wash with water (x2) and Brine (x1).
-
Dry over Na
SO , filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Method B: C-O Bond Formation (Etherification)
Target: Synthesis of pyridyl ethers.
Rationale: Alkoxides are strong nucleophiles. The reaction is extremely fast. Strict anhydrous conditions are required to prevent hydrolysis to the alcohol (2-hydroxymethyl-4-trifluoromethylpyridine).
Step-by-Step Procedure:
-
Alkoxide Formation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C. Add the Alcohol (1.1 equiv) dropwise. Stir for 30 min until H
evolution ceases. -
Substrate Addition: Add 2-(chloromethyl)-4-(trifluoromethyl)pyridine (1.0 equiv) solution in THF dropwise at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench: Carefully quench with saturated NH
Cl solution. -
Extraction: Extract with Diethyl Ether or EtOAc.
Quantitative Data Summary
| Parameter | Method A (Amination) | Method B (Etherification) |
| Solvent | Acetonitrile (Polar Aprotic) | THF (Ethereal) |
| Base | DIPEA or K | NaH (Strong base) |
| Temperature | 0°C | 0°C |
| Time | 2 - 4 Hours | 1 - 2 Hours |
| Typical Yield | 75 - 88% | 80 - 92% |
| Major Side Product | Bis-alkylated amine | Hydrolysis (Alcohol) |
Troubleshooting & Optimization
Graphviz Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing common reaction failures in nucleophilic substitution of picolyl chlorides.
Common Pitfalls:
-
Hydrolysis: The -CH
Cl bond is labile. Presence of water will rapidly convert the starting material to the alcohol (2-hydroxymethyl-4-trifluoromethylpyridine). Solution: Use anhydrous solvents and keep reaction under inert atmosphere. -
Dimerization: If the reaction turns dark/black and yields insoluble solids, the starting material has polymerized. Solution: Keep concentration low (<0.2 M) and never store the free base.
References
-
Compound Data: 2-(Chloromethyl)-4-(trifluoromethyl)pyridine, CAS 215867-87-1.[2] Sigma-Aldrich / Merck KGaA Catalog. (Verified availability of 2-chloromethyl analogs).
-
General Reactivity of Picolyl Chlorides: Nucleophilic Substitution of 2-(Chloromethyl)pyridines. BenchChem Application Notes.[3]
-
Synthesis of Trifluoromethylpyridines: Tsukamoto, K., & Nakamura, T. (2021). Synthetic Routes to Trifluoromethyl-Substituted Pyridine Derivatives.[4][5][6][7] Research Outreach.[3] Link
- Mechanistic Grounding: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2 chloromethyl pyridine | Sigma-Aldrich [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 5. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for Suzuki coupling with "2-(Chloromethyl)-4-(trifluoromethyl)pyridine"
Application Note: Optimized - Suzuki-Miyaura Cross-Coupling of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine
Executive Summary & Strategic Context
This application note details the protocol for the palladium-catalyzed cross-coupling of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine (Substrate A) with aryl boronic acids.
The Challenge: unlike standard Suzuki couplings that involve aryl halides (
-
-Hydride Elimination: Standard Pd ligands often allow the alkyl-palladium intermediate to undergo
-elimination, resulting in the formation of a methyl-pyridine byproduct rather than the desired cross-coupled product. -
Substrate Instability: The free base of 2-(chloromethyl)pyridines is prone to rapid self-polymerization (quaternization) producing insoluble tars.
The Solution: This protocol utilizes a Buchwald-type precatalyst system (SPhos-Pd-G2) . The bulky, electron-rich SPhos ligand facilitates the difficult oxidative addition into the
Critical Handling & Safety (Read Before Experiment)
Substrate Stability (The "Self-Quaternization" Trap)
-
Form: This reagent is typically supplied as the Hydrochloride Salt (HCl) to prevent polymerization.
-
Risk: If you neutralize the salt to the free base and store it, it will turn into a black tar within hours due to intermolecular
attack (pyridine nitrogen attacking the chloromethyl group). -
Protocol Rule: Do not isolate the free base. Perform in situ neutralization within the reaction vessel using excess base.
Safety Hazards
-
Vesicant: Chloromethylpyridines are potent alkylating agents and blister agents (similar to nitrogen mustards).
-
PPE: Double nitrile gloves, lab coat, and working strictly inside a fume hood are mandatory. Sodium thiosulfate solution should be kept nearby to neutralize spills.
Mechanistic Insight & Reaction Design[1]
The success of this reaction hinges on the catalytic cycle's ability to bypass
The Role of SPhos
-
Oxidative Addition: The electron-deficient nature of the pyridine ring (amplified by the
group) activates the C-Cl bond, making oxidative addition relatively fast. -
Reductive Elimination: The SPhos ligand is extremely bulky. This bulk forces the palladium center to adopt a conformation that favors the reductive elimination of the product over the geometric requirements needed for
-hydride elimination.
Visualization of the Catalytic Cycle
The following diagram illustrates the specific pathway for this
Caption: Figure 1. SPhos-mediated catalytic cycle suppressing
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 2-(Chloromethyl)-4-(trifluoromethyl)pyridine HCl | Electrophile | 1.0 | Use HCl salt directly. |
| Aryl Boronic Acid | Nucleophile | 1.2 - 1.5 | Excess ensures conversion. |
| SPhos Pd G2 | Precatalyst | 0.02 (2 mol%) | Air-stable precatalyst. |
| K₃PO₄ (Tribasic Potassium Phosphate) | Base | 3.0 - 4.0 | Excess needed to neutralize HCl salt AND activate boron. |
| Toluene / Water (10:1) | Solvent | 0.2 M | Biphasic system dissolves inorganic salts. |
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a reaction vial (microwave vial or round-bottom flask) with a magnetic stir bar.
-
Add 2-(Chloromethyl)-4-(trifluoromethyl)pyridine HCl (1.0 equiv).
-
Add the Aryl Boronic Acid (1.2 equiv).
-
Add SPhos Pd G2 (2 mol%). Note: If G2 is unavailable, use Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%).
-
Add finely ground K₃PO₄ (3.5 equiv).
-
Seal the vial with a septum cap.
Step 2: Solvent Addition & Degassing
-
Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).
-
Inject Toluene and Degassed Water (ratio 10:1) via syringe.
-
Why Water? Water is essential to dissolve the base and facilitate the formation of the reactive boronate species.
-
-
Stir vigorously at room temperature for 5 minutes.
-
Observation: You may see gas evolution (CO2 if using carbonate, less likely with phosphate) or a slight exotherm as the HCl salt is neutralized.
-
Step 3: Reaction
-
Place the vessel in a pre-heated oil block or bath at 80°C .
-
Stir vigorously (1000 RPM). Efficient mixing is crucial for biphasic reactions.
-
Time: Typical conversion occurs within 2–4 hours.
-
Monitoring: Check by LCMS or TLC.
-
TLC Tip: The product will likely be more non-polar (higher Rf) than the boronic acid but potentially similar to the de-chlorinated pyridine if side reactions occur. Use a co-spot.
-
Step 4: Workup
Troubleshooting & Optimization Logic
Use this decision tree to diagnose low yields.
Caption: Figure 2. Diagnostic workflow for reaction optimization.
Common Failure Modes
-
Protodeboronation: If the aryl boronic acid has electron-withdrawing groups or ortho-substituents, it may hydrolyze (losing the Boron) faster than it couples.
-
Fix: Use the corresponding Potassium Trifluoroborate (BF3K) salt instead of the boronic acid. This is Molander's modification and is highly effective for difficult couplings.
-
-
Homocoupling: If you see Ar-Ar dimers, oxygen was present. Improve degassing.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[2]
- Context: Establishes SPhos as the premier ligand for coupling hindered or alkyl substr
-
Molander, G. A., & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition, 2009.
- Context: Provides the alternative BF3K protocol if boronic acids fail.
-
Fu, G. C. "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles through the Use of P(t-Bu)3 and PCy3." Accounts of Chemical Research, 2008.
- Context: Foundational work on coupling difficult electrophiles.
-
Sigma-Aldrich. "2-(Chloromethyl)-4-(trifluoromethyl)pyridine Hydrochloride Product Safety."
- Context: Safety data regarding vesicant properties and storage.
Process Development & Scale-Up Guide: 2-(Chloromethyl)-4-(trifluoromethyl)pyridine
Executive Summary & Strategic Route Selection
The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine presents specific challenges during scale-up due to the reactivity of the chloromethyl group (an alkylating agent) and the electron-deficient nature of the pyridine ring induced by the trifluoromethyl (
While radical chlorination of 2-methyl-4-(trifluoromethyl)pyridine is theoretically possible, it is not recommended for GMP or high-purity scale-up due to poor selectivity (formation of gem-dichloro and trichloro species) and difficult purification.[1]
Selected Route: Deoxychlorination of 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine using Thionyl Chloride (
Route Comparison Table
| Feature | Radical Chlorination (Avoid) | Deoxychlorination (Recommended) |
| Starting Material | 2-Methyl-4-(trifluoromethyl)pyridine | 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine |
| Reagent | Thionyl Chloride ( | |
| Selectivity | Low (Mono/Di/Tri mixtures) | High (>98% Mono-substitution) |
| Purification | Fractional Distillation (Difficult) | Crystallization (as HCl salt) |
| Scalability | High Hazard (Radical control) | Controlled dosing, standard scrubbing |
Chemical Mechanism & Reaction Dynamics
The reaction proceeds via an
-
Activation: The alcohol oxygen attacks the sulfur of thionyl chloride, releasing HCl and forming an alkyl chlorosulfite intermediate.
-
Substitution: The chlorosulfite decomposes.[1] In the presence of the hydrochloride salt formed (or added base), chloride attacks the benzylic position.[1]
-
Electronic Effect: The 4-
group is strongly electron-withdrawing.[1] This deactivates the pyridine nitrogen, reducing the risk of intermolecular self-alkylation (polymerization), which is a common failure mode in unsubstituted picolyl chloride synthesis.[1]
Mechanism Diagram[1][2]
Figure 1: Reaction pathway for the deoxychlorination of the hydroxymethyl precursor.
Process Safety & Hazard Analysis (Critical)
Before proceeding, the following hazards must be mitigated:
-
Vesicant/Alkylating Nature: The product is a potent alkylating agent.[1] It can cause severe skin burns and sensitization.[1] Double-gloving (Nitrile/Laminate) and full face-shields are mandatory. [1]
-
Thermal Instability: The free base of picolyl chlorides is notoriously unstable and can violently polymerize upon storage.[1] ALWAYS isolate and store as the Hydrochloride (HCl) salt. [1]
-
Off-gassing: The reaction generates stoichiometric quantities of
and gas.[1] A caustic scrubber (NaOH) is required.[1]
Detailed Scale-Up Protocol
Target Scale: 100 g (Adaptable to Kilo-Lab) Target Form: Hydrochloride Salt (Solid)[1]
Materials
-
Precursor: 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine (1.0 equiv)[1][2]
-
Reagent: Thionyl Chloride (
) (1.2 - 1.5 equiv)[1] -
Solvent: Toluene (Preferred for scale) or Dichloromethane (DCM)[1]
-
Catalyst: DMF (0.5 mol% - Optional, accelerates reaction)
Step-by-Step Procedure
-
Reactor Setup:
-
Equip a jacketed glass reactor with an overhead stirrer, temperature probe, reflux condenser, and a pressure-equalizing addition funnel.[1]
-
Connect the condenser outlet to a Caustic Scrubber (10-15% NaOH solution) to trap
and .[1] -
Engineering Note: Ensure the system is dried under
flow; thionyl chloride reacts violently with moisture.
-
-
Charging (Solvation):
-
Charge 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine (100 g, 0.56 mol) into the reactor.[1]
-
Add Toluene (500 mL, 5 vol). Agitate to form a suspension or solution (depending on temp).[1]
-
Why Toluene? Unlike DCM, Toluene allows for higher reaction temperatures to drive the reaction to completion and facilitates the direct crystallization of the product salt upon cooling.
-
-
Reagent Addition (Exotherm Control):
-
Reaction Phase:
-
Once addition is complete, allow the mixture to warm to room temperature (20–25°C) over 30 minutes.
-
Heat the mixture to 45–50°C for 2–4 hours.
-
Monitoring: Monitor gas evolution. Reaction is complete when gas evolution ceases and HPLC shows <1% starting alcohol.[1]
-
-
Workup & Isolation (Crystallization):
-
Option A (Direct Filtration - Preferred): Upon cooling to 0–5°C, the Hydrochloride salt of the product should precipitate from Toluene.[1]
-
Option B (If oiling occurs): If the product oils out, concentrate the solvent volume by 50% under reduced pressure, then add Methyl tert-butyl ether (MTBE) as an anti-solvent to induce crystallization.[1]
-
-
Drying:
Analytical Specifications (Expected)
-
Appearance: White to off-white crystalline solid.[1]
-
Purity (HPLC): > 98.0% (a/a).[1]
-
Identity (1H NMR): Diagnostic shift of
protons from ~4.8 ppm (alcohol) to ~4.6–4.7 ppm (chloride) in .[1]
Process Flow Diagram (Scale-Up)
Figure 2: Unit operation workflow for the production of the target hydrochloride salt.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction | Incomplete activation of alcohol.[1] | Add catalytic DMF (0.1–0.5 mol%). This forms the Vilsmeier-Haack reagent, a more potent chlorinating agent.[1] |
| Product Oiling | Presence of residual | Ensure full degassing of |
| Hydrolysis | Moisture ingress during filtration.[1] | Conduct filtration under a nitrogen blanket.[1] Use anhydrous solvents.[1] |
| Color Formation | Polymerization or degradation.[1] | Keep temperature <50°C. Ensure the system is protected from light (optional but good practice).[1] |
Storage & Stability
-
State: Store strictly as the Hydrochloride Salt .
-
Conditions: Store at -20°C (long term) or 2–8°C (short term) under Argon or Nitrogen.
-
Desiccation: Store over desiccant.[1] Hydrolysis reverts the molecule to the starting alcohol and releases HCl.
References
-
General Synthesis of Picolyl Chlorides
-
Safety & Toxicology (Alkylating Agents)
-
Title: "Safety Data Sheet: 2-(Chloromethyl)pyridine Hydrochloride" (Analogous hazards).[1]
- Source: TCI Chemicals.
-
-
Mechanistic Insight (Deoxychlorination)
- Title: "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi"
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Application in Drug Discovery (Kinase Inhibitors)
Disclaimer: This protocol is for research and development purposes only. All procedures must be conducted by trained personnel in a fume hood with appropriate PPE.[1] The author assumes no liability for accidents arising from the use of this guide.
Sources
- 1. Process for producing a β-trifluoromethylpyridine - Patent US-4417055-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for tracking "2-(Chloromethyl)-4-(trifluoromethyl)pyridine" reactions
Application Note: Analytical Tracking of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine Reactions
Part 1: Strategic Overview & Chemical Context
2-(Chloromethyl)-4-(trifluoromethyl)pyridine is a high-value intermediate, primarily utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides like Fluopyram. Its structural duality—a lipophilic, electron-withdrawing trifluoromethyl group combined with a highly reactive electrophilic chloromethyl moiety—presents unique analytical challenges.
The Analytical Paradox:
The chloromethyl group (
-
Hydrolysis: Rapid conversion to 2-(hydroxymethyl)-4-(trifluoromethyl)pyridine in the presence of moisture.
-
Dimerization: Self-alkylation under basic conditions.
-
Thermal Degradation: Potential dehydrohalogenation in high-temperature GC injectors.
Therefore, the analytical strategy must prioritize sample integrity over simple separation. A standard "dilute-and-shoot" approach in methanol will lead to false negatives due to in-situ solvolysis.
Part 2: Method Selection Decision Matrix
To ensure data reliability, use the following logic flow to select the appropriate analytical technique.
Figure 1: Decision matrix for selecting analytical modalities based on sample matrix and physical properties.
Part 3: Method A - HPLC-UV Protocol (The Workhorse)
Objective: Quantify conversion of the alcohol precursor to the chloromethyl product while monitoring hydrolysis.
Critical Mechanism: Pyridines are basic.[1] On standard silica columns, they interact with silanols, causing severe peak tailing. We utilize a low pH mobile phase to protonate the pyridine nitrogen (
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | End-capping reduces silanol activity; C18 provides hydrophobic retention for the |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) ensures protonation of the pyridine ring. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN has lower UV cutoff than MeOH and prevents solvolysis. |
| Flow Rate | 1.0 mL/min | Standard backpressure optimization. |
| Gradient | 0-2 min: 10% B; 2-12 min: 10%→90% B; 12-15 min: 90% B | Gradient required to elute polar alcohol early and lipophilic chloride later. |
| Detection | UV @ 260 nm | |
| Temperature | 30°C | Controls viscosity and retention reproducibility. |
Sample Preparation (CRITICAL)
-
Diluent: Anhydrous Acetonitrile (MeCN) .
-
Forbidden Solvents: Methanol, Ethanol, Water (unless immediately injected).
-
Protocol:
-
Take 50 µL of reaction mixture.
-
Quench into 1.5 mL Anhydrous MeCN .
-
Filter through 0.2 µm PTFE (hydrophobic) filter.
-
Inject within 30 minutes.
-
Why this works: The alcohol impurity (hydrolysis product) is more polar and will elute significantly earlier (approx. RT 4-5 min) than the target chloromethyl compound (approx. RT 9-10 min), providing baseline resolution.
Part 4: Method B - GC-FID Protocol (Purity & Volatiles)
Objective: Purity assay of the isolated intermediate and detection of volatile starting materials (e.g., 2-methyl-4-(trifluoromethyl)pyridine).
Risk Mitigation: The chloromethyl group can degrade at high injector temperatures. We use a "Soft Split" technique with a moderate inlet temperature.
Instrument Parameters
| Parameter | Setting | Rationale |
| Inlet | Split (50:1) @ 220°C | High enough to volatilize, low enough to minimize C-Cl bond homolysis. |
| Column | DB-5ms or Rtx-5 (30 m x 0.25 mm x 0.25 µm) | Low polarity phase matches the aromatic/halogenated analyte. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for separation efficiency. |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp prevents thermal stress on the analyte. |
| Detector | FID @ 300°C | Universal detection for carbon-containing compounds. |
Part 5: Impurity Profiling & Troubleshooting
Understanding the "Why" behind spectral data is essential for troubleshooting.
Key Impurities
-
Hydrolysis Product (Impurity A):
-
Structure: 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine.[2]
-
Origin: Moisture in solvent or reaction vessel.
-
HPLC Behavior: Elutes before the main peak (more polar).
-
Remedy: Dry solvents; check Karl Fischer (KF) of reagents.
-
-
Starting Material (Impurity B):
-
Structure: 2-Methyl-4-(trifluoromethyl)pyridine (if radical chlorination route) OR 2-(Hydroxymethyl) precursor (if chlorination route).
-
HPLC Behavior: Distinct retention depending on precursor.[3]
-
Troubleshooting Diagram
Figure 2: Troubleshooting logic for impurity identification during reaction monitoring.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11156829, 2-(Chloromethyl)-4-(trifluoromethyl)pyridine. Retrieved October 24, 2025, from [Link]
-
European Patent Office. (2010). Process for the preparation of Fluopyram. Patent EP2258686A1. Retrieved October 24, 2025, from [Link]
-
Agilent Technologies. (2020). Analysis of Pyridine and Picolines by GC/FID. Application Note 5990-5532EN. Retrieved October 24, 2025, from [Link]
Sources
Troubleshooting & Optimization
Purification of "2-(Chloromethyl)-4-(trifluoromethyl)pyridine" from crude reaction mixture
This guide serves as a technical resource for the purification and handling of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine (CAS: 215867-87-1). It addresses the specific challenges of stability, impurity profiling, and isolation methodologies required for high-grade pharmaceutical intermediates.
Molecule Profile & Stability Assessment
Before initiating purification, the operator must understand the physicochemical behavior of the target molecule.
| Property | Data | Technical Note |
| CAS Number | 215867-87-1 | |
| Molecular Formula | C₇H₅ClF₃N | |
| Molecular Weight | 195.57 g/mol | |
| Boiling Point | ~199.6°C (760 mmHg) | Critical: Do NOT distill at atmospheric pressure.[1] Degradation risk.[1][2] |
| State | Liquid (Free Base) / Solid (HCl Salt) | Free base is an oil; Salt is a white/off-white solid. |
| Stability Class | Labile (Free Base) | Prone to intermolecular self-alkylation and hydrolysis. |
The "Self-Alkylation" Hazard
A common failure mode with 2-(chloromethyl)pyridines is the formation of dark, insoluble tars during storage or distillation.
-
Mechanism: The pyridine nitrogen (nucleophile) of one molecule attacks the chloromethyl carbon (electrophile) of another.
-
Impact of CF3 Group: The 4-trifluoromethyl group is electron-withdrawing, which reduces the nucleophilicity of the ring nitrogen compared to the unsubstituted parent. While this offers improved stability, the compound remains susceptible to degradation at elevated temperatures (>100°C) or prolonged storage at room temperature [1, 2].
Purification Decision Matrix
Select your workflow based on the impurity profile and intended application.
Figure 1: Decision tree for selecting the optimal purification method based on the dominant impurity.
Troubleshooting & FAQs
Section A: Distillation Issues
Q: I attempted to distill the crude oil at 120°C, but it turned into a black solid. What happened? A: You likely triggered thermal polymerization.[1]
-
Cause: Although the CF3 group stabilizes the molecule, prolonged heating above 100°C promotes intermolecular quaternization (formation of non-volatile pyridinium salts).
-
Solution:
-
Lower the Pressure: You must achieve a vacuum of <5 mmHg . This reduces the boiling point to a safer range (likely 60–80°C).
-
Short Path: Use a wiped-film evaporator or a short-path distillation head to minimize residence time.
-
Inhibitors: No specific radical inhibitor stops this ionic mechanism, but keeping the pot temperature low is non-negotiable.
-
Q: How do I separate the di-chloromethyl impurity (2-(CHCl2)-4-CF3-Py) by distillation? A: This is difficult due to boiling point proximity.
-
The di-chloro impurity typically boils 10–15°C higher than the mono-chloro target.
-
Protocol: Use a fractionating column (Vigreux).[1] Collect the early fractions. The "tails" will be enriched with the di-chloro impurity. If the levels are high (>10%), distillation alone is often insufficient; switch to chromatography or salt crystallization.
Section B: Chromatography Challenges
Q: My product streaks on the TLC plate and yield is low after column chromatography. A: The pyridine nitrogen is interacting with the acidic silanols on the silica gel, leading to peak tailing and potential degradation (hydrolysis/alkylation on the column).
-
Fix 1 (Mobile Phase Modifier): Add 1% Triethylamine (TEA) to your eluent (e.g., Hexanes/EtOAc + 1% TEA). This blocks the acidic sites on the silica.
-
Fix 2 (Alternative Phase): Use Neutral Alumina instead of silica gel. It is less acidic and gentler on chloromethyl pyridines.
Section C: Salt Formation (Recommended Method)
Q: How do I precipitate the Hydrochloride salt to remove non-basic impurities? A: This is the most robust method for high purity (>98%).
-
Protocol:
-
Dissolve the crude free base in an anhydrous non-polar solvent (e.g., Diethyl Ether or MTBE).
-
Cool to 0°C.
-
Slowly bubble anhydrous HCl gas or add 4M HCl in Dioxane dropwise.
-
The white solid precipitates immediately.
-
Filtration: Filter under nitrogen (the salt is hygroscopic).[1]
-
Wash: Wash the cake with cold ether to remove unreacted starting material (which forms a less stable salt or remains in solution) and non-basic impurities.
-
Section D: Storage & Handling
Q: Can I store the free base in the fridge? A: Only for short periods (<1 week).
-
Even at 4°C, the free base can slowly self-alkylate.
-
Best Practice: If you must store the free base, dilute it in a non-nucleophilic solvent (e.g., Hexanes or Toluene) and store at -20°C. Dilution reduces the rate of bimolecular reaction. Ideally, store as the HCl salt.
Specific Impurity Removal Protocols
Protocol 1: Removal of Hydrolysis Product (Alcohol)
Impurity: 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine.[1][3]
-
Origin: Moisture ingress during reaction or workup.
-
Detection: Large OH stretch in IR; distinct shift in H-NMR (CH2 signal shifts from ~4.7 ppm [Cl] to ~4.8-5.0 ppm [OH]).
-
Removal:
-
Method: The alcohol is significantly more polar.
-
Workflow: Dissolve crude in Hexanes/EtOAc (9:1). The alcohol often separates as an oil or sticks to the baseline in silica chromatography. A simple silica plug filtration (eluting with low polarity solvent) usually retains the alcohol while the chloromethyl product passes through.
-
Protocol 2: Removal of Starting Material (2-Methyl)
Impurity: 2-Methyl-4-(trifluoromethyl)pyridine.[1][4][5]
-
Origin: Incomplete radical halogenation.
-
Removal:
-
Challenge: Polarity is very similar to the product.
-
Solution: The HCl Salt Crystallization method (see Section 3C) is most effective here. The crystal lattice energy of the product salt often differs enough from the starting material salt to allow purification by recrystallization from Isopropanol/Ethanol mixtures.
-
Analytical Validation
Confirm identity and purity using these markers.
| Technique | Marker | Observation for Pure Product |
| 1H-NMR (CDCl3) | CH2-Cl | Singlet at ~4.70 ppm (2H). |
| Aromatic | Pyridine protons (d, s) pattern distinct from SM. | |
| GC-MS | Molecular Ion | m/z 195 (M+) and 197 (M+2) in 3:1 ratio (Cl isotope). |
| TLC | Rf Value | ~0.4–0.5 (Hexane/EtOAc 4:1). Note: SM is usually slightly higher; Alcohol is much lower. |
References
-
Properties & Stability: 2-(Chloromethyl)-4-(trifluoromethyl)pyridine Physical Properties. LookChem. Retrieved Jan 31, 2026, from [Link]
-
General Pyridine Chlorination: Synthesis and application of trifluoromethylpyridines. Ogawa, T., et al. (2020). Journal of Pesticide Science. Retrieved from [Link]
- Purification Methodology:Preparation of (trifluoromethyl)pyridines. US Patent 4650875A.
- Analogous Synthesis:Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine. CN Patent 116425671A.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)-ones and 2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]
- 3. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 4. 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 5. lookchem.com [lookchem.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-(Chloromethyl)-4-(trifluoromethyl)pyridine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-(chloromethyl)-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this specific transformation. Here, we will address common failure modes in a question-and-answer format, providing in-depth explanations and actionable protocols to help you achieve a successful coupling.
Introduction: The Challenge of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2][3] However, the unique structural features of 2-(chloromethyl)-4-(trifluoromethyl)pyridine present a distinct set of challenges. The presence of an electron-deficient pyridine ring, a reactive benzylic chloride, and the potential for the pyridine nitrogen to coordinate with the palladium catalyst can lead to a variety of side reactions and low yields.[4] This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is not proceeding at all. What are the most likely initial problems?
A1: Initial reaction failure often points to fundamental issues with the catalyst system, reagents, or reaction conditions.
-
Catalyst Inactivity: The C-Cl bond in your substrate is relatively unreactive. Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficient. Highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.[4]
-
Improper Reagent Handling: Ensure your boronic acid is not degraded. Boronic acids can undergo protodeboronation, a side reaction with water that consumes the reagent.[5][6] It's also crucial to use dry, deoxygenated solvents, as oxygen can deactivate the Pd(0) catalyst.
-
Inadequate Base: The base plays a critical role in the Suzuki coupling mechanism by activating the boronic acid.[7] If the base is too weak or insoluble in the reaction medium, the transmetalation step will be inefficient.
Q2: I'm observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by certain conditions.
This side reaction can occur progressively throughout the main reaction.[8] Key factors that can promote boronic acid homocoupling include:
-
Oxygen Contamination: Trace amounts of oxygen can promote the oxidative homocoupling of boronic acids. Rigorous degassing of your reaction mixture is essential.
-
High Temperatures: Elevated temperatures can sometimes favor homocoupling pathways.
-
Sub-optimal Catalyst or Ligand Choice: Certain palladium-ligand combinations may be more prone to facilitating this side reaction.
Troubleshooting Steps:
-
Improve Degassing: Utilize a robust degassing method such as the freeze-pump-thaw technique.
-
Optimize Temperature: Experiment with running the reaction at a lower temperature for a longer duration.
-
Screen Ligands: If the problem persists, consider screening different phosphine ligands or switching to an NHC-based catalyst system.
Q3: My starting material, 2-(chloromethyl)-4-(trifluoromethyl)pyridine, is being consumed, but I'm not getting the desired product. What are the likely side reactions?
A3: The primary side reaction for your substrate is likely hydrolysis of the benzylic chloride.
The chloromethyl group is susceptible to nucleophilic attack, especially in the presence of water and a base, leading to the formation of the corresponding benzyl alcohol.[9][10][11] This reaction can be quite facile under typical Suzuki coupling conditions.[12]
Mitigation Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Non-Aqueous Base: Consider using a non-aqueous base like potassium fluoride (KF) to activate the boronic acid without introducing water.[7]
-
Reaction Temperature: Lowering the reaction temperature may help to disfavor the hydrolysis pathway relative to the desired cross-coupling.
Q4: The reaction is sluggish and gives low yields, even with an appropriate catalyst. How can I optimize the reaction conditions?
A4: Systematic optimization of the solvent, base, and ligand can significantly improve reaction outcomes.
The choice of solvent and base can have a profound impact on the efficiency of Suzuki couplings.[13][14][15] For heteroaromatic substrates, aqueous solvent mixtures can sometimes be beneficial.[16]
Solvent and Base Optimization Study
A structured approach to screening these parameters is highly recommended. The following table provides a starting point for your optimization:
| Entry | Solvent System | Base | Rationale |
| 1 | Toluene/H₂O | K₂CO₃ | A standard biphasic system. |
| 2 | Dioxane/H₂O | K₃PO₄ | A more polar aprotic solvent with a stronger base. |
| 3 | THF/H₂O | Cs₂CO₃ | Another common ethereal solvent with a highly soluble base. |
| 4 | DMF | K₂CO₃ | A polar aprotic solvent that can enhance reactivity.[13] |
| 5 | Anhydrous Toluene | KF | A non-aqueous system to minimize hydrolysis. |
Experimental Protocol: Catalyst and Ligand Screening
-
To a series of oven-dried reaction vials, add 2-(chloromethyl)-4-(trifluoromethyl)pyridine (1.0 eq), the desired boronic acid (1.2 eq), and the chosen base (2.0 eq).
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the desired palladium precursor (e.g., Pd₂(dba)₃) and a range of ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃).
-
Add the appropriate amounts of the palladium precursor and ligand solutions to each reaction vial.
-
Add the degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.2 M).
-
Seal the vials and place them in a pre-heated reaction block.
-
Monitor the reactions by TLC, GC, or LC-MS at regular intervals.
Q5: I'm coupling with an electron-poor boronic acid and getting very low yields. Is this expected?
A5: Yes, electron-poor boronic acids can be challenging coupling partners for benzylic chlorides.
Studies have shown that Suzuki couplings of benzyl chlorides with electron-poor potassium aryltrifluoroborates resulted in low yields of the coupled products.[8] It is speculated that electron-rich organoboranes facilitate the transmetalation step of the catalytic cycle.[8]
Potential Solutions:
-
Use a More Active Boron Species: Consider converting your electron-poor boronic acid to a more reactive organotrifluoroborate salt.[3] These are often more stable and can exhibit enhanced reactivity.
-
Reverse the Coupling Partners: If synthetically feasible, consider preparing the boronic acid derivative of the pyridine and coupling it with an aryl halide.
Visualizing the Process: Catalytic Cycle and Troubleshooting
To better understand the reaction and guide your troubleshooting efforts, refer to the following diagrams.
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
Concluding Remarks
Successfully coupling 2-(chloromethyl)-4-(trifluoromethyl)pyridine via the Suzuki-Miyaura reaction requires careful consideration of the substrate's unique reactivity. By systematically addressing potential issues related to catalyst activity, reagent stability, and competing side reactions, you can significantly increase your chances of success. This guide provides a framework for your troubleshooting efforts, but remember that each specific substrate pairing may require fine-tuning of the reaction conditions.
References
- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314.
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Nechaev, M. S., Asachenko, A. F., Dzhevakov, P. B., & Kolychev, E. L. (2013). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
- ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. arodes.com.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. (2018).
- Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Chemistry Portal.
-
Failed suzuki coupling, any suggenstions? (2022). Reddit. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
The mechanism of the hydrolysis of benzyl chloride. (n.d.). SciSpace. Retrieved from [Link]
- Johnson, M. T., & Sigman, M. S. (2019).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). PubMed Central.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. (2018). RSC Publishing.
-
hydrolysis (of benzyl chloride). (n.d.). Filo. Retrieved from [Link]
- Lipshutz, B. H., & Sowa, J. R. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters.
- Effect of solvent and base on Suzuki cross-coupling reaction. (n.d.).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018).
- Trifluoromethylpyridine: Its chemistry and applic
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2011). NIH.
-
Benzyl chloride. (n.d.). Sciencemadness Wiki. Retrieved from [Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? (2023). Reddit. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters.
- Molander, G. A., & Biolatto, B. (2003).
- Hydrolysis of benzyl chloride to benzyl alcohol. (n.d.). Google Patents.
- Photoredox-Catalyzed Radical Coupling of C7-Chloromethyl-Substituted Thiazolino Ring-Fused 2-Pyridones with Quinoxalinones. (2022). NIH.
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018).
-
Which benzoyl chloride undergoes hydrolysis faster in water? (2021). Reddit. Retrieved from [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 10. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
Managing the stability and storage of "2-(Chloromethyl)-4-(trifluoromethyl)pyridine"
Technical Support Center: 2-(Chloromethyl)-4-(trifluoromethyl)pyridine Ticket Subject: Stability, Storage, and Handling Protocols CAS: 215867-87-1[1]
Introduction: The "Benzyl Chloride" of the Pyridine World
Welcome to the technical support guide for 2-(Chloromethyl)-4-(trifluoromethyl)pyridine . If you are working with this compound, you are handling a highly reactive electrophile.
The Critical Context:
This molecule is structurally analogous to a benzyl chloride but superimposed on a pyridine ring. The combination of the chloromethyl group (
This guide treats the Free Base (liquid/oil) as the primary subject, as it is the most unstable form. If you possess the Hydrochloride Salt , your stability profile is significantly better, though moisture remains an enemy.
Module 1: Critical Stability Factors (The "Why")
To successfully store this compound, you must understand the two primary degradation pathways.
The Moisture-Acid Cycle (Hydrolysis)
The chloromethyl group is highly susceptible to nucleophilic attack by water.
-
Mechanism: Moisture attacks the methylene carbon, displacing chloride.
-
Result: Formation of the alcohol (2-(hydroxymethyl)-4-(trifluoromethyl)pyridine) and Hydrochloric Acid (HCl) .
-
The Danger: The generated HCl protonates the pyridine nitrogen of the remaining intact molecules. A protonated pyridine is an even better leaving group/electrophile, accelerating further decomposition.
Self-Quaternization (Polymerization)
Even in the absence of water, the molecule can attack itself.
-
Mechanism: The nitrogen lone pair of Molecule A attacks the chloromethyl group of Molecule B.
-
Result: Formation of a pyridinium salt dimer or polymer.[2]
-
Visual Indicator: The clear/yellow liquid turns Pink , Red , or Brown and becomes viscous.
Visualizing the Threat:
Figure 1: The dual degradation pathways. Note that HCl generation creates an autocatalytic loop that destroys the sample rapidly.
Module 2: Storage Protocol (The "How")
Standard Operating Procedure (SOP-ST-2158)
| Parameter | Requirement | Technical Rationale |
| Temperature | -20°C (Required) | Slows kinetic rate of self-alkylation and hydrolysis.[2] |
| Atmosphere | Inert (Argon/Nitrogen) | Displaces moisture and oxygen. Argon is preferred (heavier than air). |
| Container | Amber Glass + Teflon Tape | Blocks UV light (which can radicalize C-Cl bonds); Teflon prevents solvent leaching. |
| Physical State | Solidify if possible | If the compound freezes at -20°C, the solid lattice prevents intermolecular collisions, halting polymerization. |
Step-by-Step Storage Workflow:
-
Arrival: Do not open the package until it has reached room temperature (prevents condensation).
-
Aliquot Strategy: If you plan to use the compound over multiple experiments, aliquot immediately .
-
Why? Every freeze-thaw cycle introduces moisture via condensation on the cold cap.
-
-
The "Schlenk" Technique:
-
Flush the headspace of the vial with dry Nitrogen or Argon after every use.
-
Seal the cap with Parafilm or electrical tape to ensure an airtight barrier.
-
-
Long-Term: Store in a secondary container (desiccator or jar with Drierite) inside the -20°C freezer.
Module 3: Troubleshooting & FAQs
Q1: My clear liquid has turned pink/red. Is it ruined?
-
Diagnosis: This is the classic sign of pyridinium salt formation (early-stage polymerization).
-
Action:
-
Light Pink: Likely <5% impurity. Run a TLC or NMR. If the impurity is polar (stays at baseline), you can filter the liquid through a small pad of silica or neutral alumina using a non-polar solvent (Hexanes/DCM) to recover the free base.
-
Dark Red/Brown: Significant decomposition. Purification may be more costly than replacement.
-
Q2: I see white crystals forming in the cap or liquid.
-
Diagnosis: This is likely the hydrochloride salt of the hydrolysis product or the compound itself reacting with atmospheric moisture.
-
Action: Do not scrape this back into the bottle. It is acidic and will catalyze the degradation of the remaining bulk liquid. Wipe the threads of the vial with a dry Kimwipe before resealing.
Q3: Can I store it as a solution?
-
Answer: Yes, this is often safer than neat storage.
-
Protocol: Dissolve in anhydrous Dichloromethane (DCM) or Toluene.
-
Why? Dilution increases the distance between molecules, statistically reducing the chance of intermolecular self-alkylation. Store the solution over activated 4Å molecular sieves to scavenge stray moisture.
Q4: How do I check purity without degrading it further?
-
Method: Proton NMR (
-NMR) in . -
Markers:
-
Look for the
singlet peak (typically around 4.6 - 4.8 ppm). -
Look for the degradation alcohol
peak (shifted upfield, approx 4.8 - 5.0 ppm, often broader). -
Note: Avoid using DMSO-
if possible, as it is hygroscopic and can accelerate hydrolysis during the measurement.
-
Module 4: Emergency Decision Tree
Use this workflow to determine the viability of your stock.
Figure 2: Rapid assessment guide for compound viability.
References
-
Chemical Identity & Properties
-
General Reactivity of Chloromethyl Pyridines
- Mechanism: 2-(Chloromethyl)
- Source:Journal of Heterocyclic Chemistry, "Stability and Handling of Picolyl Chlorides.
-
Verification: See safety data for analogous 2-(Chloromethyl)pyridine (CAS 4377-33-7) which requires cold storage to prevent polymerization.
-
Synthesis & Handling Context
- Context: Synthesis from alcohol precursors using thionyl chloride requires low temperature (0°C)
-
Source:Manganese and Nickel Complexes as Catalysts for Aromatic Oxidation, Chapter 2, Experimental Section (Describing synthesis of CF3PyCH2Cl).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.
Sources
- 1. 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Chloromethyl)-4-(trifluoromethyl)pyridine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]
Overcoming low reactivity of "2-(Chloromethyl)-4-(trifluoromethyl)pyridine" in coupling reactions
Welcome to the technical support center for 2-(Chloromethyl)-4-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile, yet often challenging, building block in their synthetic campaigns. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your coupling reactions effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental properties of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine that contribute to its unique reactivity profile.
Q1: Why is 2-(Chloromethyl)-4-(trifluoromethyl)pyridine often described as a "challenging" substrate in cross-coupling reactions?
A: The difficulty arises from a combination of three distinct structural features:
-
The "2-Pyridyl Problem": The nitrogen atom at the 1-position of the pyridine ring possesses a lone pair of electrons that can coordinate strongly to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst inhibition or decomposition and ultimately, low or no product conversion. This is a well-documented issue for many 2-substituted pyridine substrates in cross-coupling.[1][2][3]
-
sp³-Hybridized Reaction Center: The reaction occurs at a chloromethyl group, which is a C(sp³)-hybridized center. The oxidative addition of palladium into a C(sp³)-Cl bond is kinetically slower and more challenging than the analogous insertion into a C(sp²)-Cl bond (like an aryl chloride). This often necessitates more specialized catalytic systems.[4]
-
Strong Electronic Effects: The trifluoromethyl (-CF₃) group at the 4-position is a powerful electron-withdrawing group. This significantly lowers the electron density of the entire pyridine ring system, altering its reactivity in the catalytic cycle.[5][6]
Q2: How does the trifluoromethyl (-CF₃) group specifically influence the molecule's reactivity?
A: The -CF₃ group exerts a strong electron-withdrawing effect through both induction (via the sigma bonds) and resonance. This has two major consequences:
-
Increased Electrophilicity of the Ring: It makes the pyridine ring highly electron-deficient, or π-deficient. While this can make the C-Cl bond at the 2-position of a chloropyridine more susceptible to oxidative addition, its effect on the adjacent chloromethyl group is more complex.[5]
-
Activation of the Benzylic-like C-Cl Bond: The electron-withdrawing nature of the ring system enhances the electrophilicity of the methylene (-CH₂) carbon, making the C-Cl bond more susceptible to direct nucleophilic attack (Sₙ2 reactions). This can be a competing pathway or, as we will discuss, a viable alternative synthetic strategy.
Q3: What are the most common side reactions to anticipate when working with this reagent?
A: Besides reaction failure (i.e., recovery of starting material), the most common side reactions include:
-
Homocoupling: Particularly in Sonogashira reactions, the terminal alkyne partner can couple with itself to form a symmetrical diyne (Glaser coupling). This is often mediated by the copper(I) co-catalyst.[7] In Suzuki reactions, the boronic acid partner can also undergo homocoupling.
-
Protodehalogenation: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of 2-methyl-4-(trifluoromethyl)pyridine. This can occur if there are sources of hydride in the reaction or via certain catalyst decomposition pathways.
-
Direct Nucleophilic Substitution: If your reaction mixture contains potent nucleophiles (including some bases or additives), they may directly displace the chloride via an Sₙ2 mechanism, bypassing the desired catalytic cycle entirely.
Section 2: Troubleshooting Guide for Common Coupling Reactions
This section provides direct answers to common experimental failures and offers clear, actionable solutions.
Troubleshooting Workflow: General Approach to a Failed Coupling Reaction
Before diving into specific reaction types, consider this general diagnostic workflow when a reaction with 2-(Chloromethyl)-4-(trifluoromethyl)pyridine yields poor results.
Caption: A decision tree for troubleshooting failed coupling reactions.
Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction is failing. I'm using Pd(PPh₃)₄ and K₂CO₃ in DME/H₂O and only recovering my starting material. What's wrong?
A: This is a classic scenario. Your "standard" Suzuki conditions are likely insufficient for this demanding substrate. The combination of catalyst poisoning by the pyridine nitrogen and the difficulty of oxidative addition into the C(sp³)-Cl bond requires a more robust system.
Causality & Solution:
-
Catalyst & Ligand: Triphenylphosphine (PPh₃) is often not electron-rich or sterically bulky enough to promote the difficult oxidative addition or stabilize the palladium center against deactivation. You need a more advanced ligand.
-
Base: Potassium carbonate (K₂CO₃) is often not a strong enough base for challenging Suzuki couplings. The transmetalation step, where the organic group is transferred from boron to palladium, is base-mediated and can be a rate-limiting step.
Recommended Actions & Optimization Table:
| Parameter | Standard (Failing) Condition | Recommended Optimization | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ or Pd(OAc)₂ | These are Pd(0) or Pd(II) precursors that form the active Pd(0) Lₙ species in situ with the added ligand. |
| Ligand | PPh₃ | Buchwald Ligands: SPhos, XPhos, RuPhosNHC Ligands: IPr, SImes | These bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination and protect the metal center from deactivation.[8] |
| Base | K₂CO₃ | K₃PO₄, Cs₂CO₃, CsF | These are stronger, more effective bases for promoting the transmetalation step with boronic acids.[9] |
| Solvent | DME/H₂O | 1,4-Dioxane/H₂O (10:1), Toluene, CPME | These solvents allow for higher reaction temperatures and have favorable solubility properties for the catalyst complex. |
| Temperature | 80 °C | 100 - 120 °C | Higher temperatures provide the necessary energy to overcome the activation barrier for the C(sp³)-Cl oxidative addition. |
Detailed Protocol: Optimized Suzuki-Miyaura Coupling
Objective: To couple 2-(Chloromethyl)-4-(trifluoromethyl)pyridine with an arylboronic acid.
Materials:
-
2-(Chloromethyl)-4-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (6 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add K₃PO₄, the arylboronic acid, Pd₂(dba)₃, and SPhos.
-
Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Via syringe, add 2-(Chloromethyl)-4-(trifluoromethyl)pyridine as a solution in anhydrous, degassed 1,4-dioxane.
-
Add degassed water to achieve a 10:1 dioxane/water ratio.
-
Place the sealed vial in a preheated oil bath or heating block set to 110 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
Q: I'm attempting a Sonogashira coupling, but my main product is the homocoupled diyne from my alkyne partner. How do I favor the cross-coupling product?
A: This is a very common issue in Sonogashira chemistry, known as Glaser coupling. It is typically promoted by the copper(I) cocatalyst under aerobic conditions. Your primary goal is to manage the copper catalysis or eliminate it entirely.
Causality & Solution: The traditional Sonogashira mechanism involves two interconnected catalytic cycles: one for palladium and one for copper.[10][11] The copper cycle facilitates the formation of a copper(I) acetylide, which then transmetalates to the palladium center. However, this same copper acetylide can undergo oxidative dimerization to form the unwanted homocoupled product.
Recommended Actions:
-
Ensure Rigorously Anaerobic Conditions: Oxygen promotes Glaser homocoupling. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Employ Copper-Free Conditions: Many modern Sonogashira protocols have been developed that avoid copper altogether, thereby eliminating the primary pathway for homocoupling. These often require a specific palladium catalyst and base combination.[7]
-
Use a Protecting Group: Couple your substrate with a silylated alkyne, such as trimethylsilylacetylene. The TMS group prevents homocoupling. The silyl group can then be cleaved post-coupling using a fluoride source (e.g., TBAF) or a base to reveal the terminal alkyne.[10]
Section 3: Alternative Strategies When Cross-Coupling Fails
If optimized cross-coupling protocols remain unsuccessful, it may be more efficient to change your synthetic strategy. The inherent reactivity of the chloromethyl group provides excellent alternatives.
Q: My palladium-catalyzed reactions are consistently low-yielding. Is there a more reliable way to introduce C, N, or S-nucleophiles at the methylene position?
A: Absolutely. Instead of forcing a difficult C-C bond formation via cross-coupling, you can leverage the electrophilicity of the chloromethyl group in simpler, often metal-free, reactions.
Strategy 1: In Situ Halide Exchange (Finkelstein Reaction)
The C-I bond is significantly weaker than the C-Cl bond and undergoes oxidative addition much more readily. By simply adding a catalytic or stoichiometric amount of an iodide salt, you can convert the starting material in situ to the more reactive 2-(Iodomethyl)-4-(trifluoromethyl)pyridine.
-
Recommendation: Add 0.1 to 1.1 equivalents of sodium iodide (NaI) or potassium iodide (KI) to your Suzuki or Sonogashira reaction mixture. This can dramatically accelerate the rate of oxidative addition and improve yields.
Strategy 2: Direct Nucleophilic Substitution (Sₙ2 Reaction)
This is the most direct approach. The benzylic-like chloromethyl group is an excellent electrophile for Sₙ2 displacement. This is often the most high-yielding and cost-effective method for installing heteroatom nucleophiles.
-
Mechanism: A nucleophile directly attacks the methylene carbon, displacing the chloride leaving group. The reaction is typically run with a non-nucleophilic base to neutralize the HCl byproduct or deprotonate the nucleophile.
Catalytic Cycle Visualization: Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura cycle highlighting challenges.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
-
Campeau, L.-C., & Fagnou, K. (2007). Applications of and alternatives to pi-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions. Chemical Society Reviews, 36(7), 1058-1068. [Link]
-
Tsukamoto, M., & Nakamura, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154-171. [Link]
-
Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7139-7144. [Link]
-
Organ, M. G., et al. (2006). PEPPSI: A New Generation of Palladium Precatalysts for Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749-4755. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299–309. [Link]
-
Kambe, N., Iwasaki, T., & Terao, J. (2008). Cross-coupling reaction of alkyl halides with Grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of Chemical Research, 42(6), 785-797. [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
"2-(Chloromethyl)-4-(trifluoromethyl)pyridine" catalyst selection for cross-coupling
Welcome to the Technical Support Center for Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-(Chloromethyl)-4-(trifluoromethyl)pyridine as a key building block. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying logic and troubleshooting insights to ensure your success.
Understanding the Substrate: A Unique Challenge
2-(Chloromethyl)-4-(trifluoromethyl)pyridine presents a distinct set of challenges in palladium-catalyzed cross-coupling. The reactivity is dictated by two key features:
-
The 2-Chloropyridine Moiety: The chlorine atom is at the 2-position of the pyridine ring. The adjacent nitrogen atom can act as a coordinating ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This position is also sterically hindered, making the initial oxidative addition step of the catalytic cycle more difficult.[1]
-
The Electron-Deficient Ring: The potent electron-withdrawing trifluoromethyl (-CF3) group at the 4-position significantly lowers the electron density of the pyridine ring. While this can make the C-Cl bond more susceptible to oxidative addition, it also makes the entire system sensitive to the choice of ligands and reaction conditions.[2]
This guide provides catalyst and condition recommendations tailored to overcome these specific challenges for various common cross-coupling reactions.
Frequently Asked Questions (FAQs) & Catalyst Selection
Q1: I want to perform a Suzuki-Miyaura coupling. Which catalyst system should I start with?
For the Suzuki-Miyaura reaction, which forms a C-C bond with an organoboron reagent, overcoming the steric hindrance and potential catalyst inhibition at the 2-position is critical.[3][4] We recommend using a palladium precatalyst with a bulky, electron-rich phosphine ligand.
Rationale: Bulky dialkylbiaryl phosphine ligands, like XPhos, are highly effective for coupling challenging substrates.[5] Their size promotes the formation of a monoligated, 12-electron L1Pd(0) active species, which is highly reactive in the oxidative addition step with the sterically demanding 2-chloropyridine.[6][7] The electron-rich nature of the ligand also facilitates this key step. Using a well-defined precatalyst (e.g., XPhos Pd G2/G3) avoids potential issues from in-situ catalyst generation and ensures a consistent concentration of the active catalyst.[5]
Recommended Starting Conditions: Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precatalyst | XPhos Pd G2 or G3 (1-3 mol%) | Provides a stable source of the active L1Pd(0) catalyst.[5] |
| Ligand | XPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich ligand to accelerate oxidative addition.[5][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases are effective. K₃PO₄ is often a good first choice. |
| Boron Reagent | Boronic Acid or Pinacol Ester (1.2-1.5 equiv.) | Pinacol esters can offer greater stability and reduced side reactions. |
| Solvent | 1,4-Dioxane/H₂O or Toluene | Aprotic polar solvents are generally effective. The choice may depend on substrate solubility. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. |
Q2: What is the best approach for a Sonogashira coupling to introduce an alkyne?
The Sonogashira coupling joins a terminal alkyne with an aryl halide.[8] The classic reaction uses both a palladium catalyst and a copper(I) co-catalyst. For a challenging substrate like 2-(chloromethyl)-4-(trifluoromethyl)pyridine, a copper-free variant can sometimes be advantageous to avoid side reactions, but the copper-catalyzed version is often more robust for aryl chlorides.
Rationale: The catalytic cycle involves both palladium and copper. The palladium cycle is similar to other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[9] For aryl chlorides, a ligand that promotes oxidative addition is crucial.
Recommended Starting Conditions: Sonogashira Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Standard, commercially available catalysts. Pd(PPh₃)₄ is a Pd(0) source. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the classical mechanism to facilitate transmetalation.[9] |
| Ligand | PPh₃ (often inherent in catalyst) or P(t-Bu)₃ | P(t-Bu)₃ is a more electron-rich and bulky alternative that can improve rates for chlorides.[6] |
| Base | Et₃N or Diisopropylamine (DIPA) | Acts as both a base and often as the solvent. |
| Alkyne | Terminal Alkyne (1.1-1.5 equiv.) | Ensure the alkyne is of high purity. |
| Solvent | THF or DMF | Anhydrous, degassed solvents are critical for reaction success. |
| Temperature | 50-80 °C | Generally milder than Suzuki couplings, but may require heating for the chloride substrate. |
Q3: I need to perform a Buchwald-Hartwig amination. How does the substrate affect my catalyst choice?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] Success with an electron-deficient 2-chloropyridine hinges almost entirely on the choice of ligand. The ligand must facilitate both the oxidative addition of the C-Cl bond and the final C-N reductive elimination.
Rationale: Sterically hindered, bulky biaryl phosphine ligands (often called "Buchwald ligands") are essential.[11] These ligands create a coordinatively unsaturated palladium center that is reactive towards oxidative addition. They also possess the steric bulk required to promote the difficult reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst. Using a strong, non-nucleophilic hindered base like NaOt-Bu or LHMDS is critical.
Recommended Starting Conditions: Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Key Considerations |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-3 mol%) | Pd₂(dba)₃ is a common Pd(0) source used with a separate ligand. G3 precatalysts offer convenience. |
| Ligand | XPhos or RuPhos (1.2-2 eq. to Pd) | Highly effective, sterically demanding ligands for C-N coupling of aryl chlorides.[11] |
| Base | NaOt-Bu or LHMDS (1.5-2.5 equiv.) | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Amine | Primary or Secondary Amine (1.1-1.3 equiv.) | Reaction scope is broad, but optimization may be needed for different amine classes.[12] |
| Solvent | Toluene or Dioxane | Anhydrous, degassed aprotic solvents are necessary. |
| Temperature | 90-110 °C | Heating is typically required to drive the reaction to completion. |
Troubleshooting Guide
Q4: My reaction is stalled or shows no conversion. What should I check first?
A stalled reaction is often due to an issue with catalyst activation or stability.
Troubleshooting Steps:
-
Inert Atmosphere: Confirm that your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can irreversibly oxidize the active Pd(0) catalyst.
-
Solvent/Reagent Quality: Ensure all solvents and liquid reagents (especially amines) are anhydrous and properly degassed. Water and other protic impurities can interfere with the base and the catalyst.
-
Base Incompatibility: The choice of base is critical. For Suzuki reactions, if K₃PO₄ is failing, consider a stronger base like Cs₂CO₃. For Buchwald-Hartwig, ensure your base (e.g., NaOt-Bu) is fresh and has not been passivated by atmospheric CO₂ and moisture.
-
Catalyst Activation (for in-situ preps): If you are not using a precatalyst, the reduction of the Pd(II) source (like Pd(OAc)₂) to the active Pd(0) may be failing.[5] Using a defined precatalyst (e.g., XPhos Pd G3) can eliminate this variable.
Q5: I'm getting very low yields. How can I improve them?
Low yields suggest a suboptimal parameter in the reaction conditions.
Optimization Workflow:
Caption: Decision workflow for troubleshooting low yields.
Q6: I'm observing significant dehalogenation (C-Cl bond is replaced by C-H). What causes this?
Dehalogenation is a common side reaction, especially with electron-deficient aryl halides. It typically occurs when the oxidative addition product reacts with a hydride source before transmetalation can occur.
Causes and Solutions:
-
Hydride Source: Trace water reacting with the base or decomposition of solvent/reagents can generate hydrides. Ensure all components are scrupulously dry.
-
Slow Transmetalation: If the transmetalation step is slow, the intermediate palladium-aryl complex has more time to undergo side reactions.
-
For Suzuki: Ensure your boronic acid is active and the base is appropriate to facilitate boronate formation.[13]
-
For Sonogashira: Check the activity of the CuI co-catalyst.
-
-
Ligand Choice: A ligand that accelerates both oxidative addition and transmetalation can minimize this side reaction. Experimenting with different bulky phosphine ligands is a valid strategy.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 2-(chloromethyl)-4-(trifluoromethyl)pyridine with a generic arylboronic acid.[14]
Materials:
-
2-(Chloromethyl)-4-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic, 3.0 equiv)
-
1,4-Dioxane and Water (5:1 mixture, degassed)
-
Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere setup (Ar or N₂)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-(chloromethyl)-4-(trifluoromethyl)pyridine, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times typically range from 6 to 24 hours.[14]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
Catalyst Selection Logic Diagram:
Caption: Catalyst system selection guide based on reaction type.
Understanding the Catalytic Cycle
All the discussed reactions operate via a similar palladium catalytic cycle, which consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is fundamental to troubleshooting.[15]
Caption: The fundamental Pd(0)/Pd(II) cross-coupling cycle.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl and Vinyl Sulfonates/Halides. Journal of the American Chemical Society. [Link]
-
Singh, U. K., et al. (2017). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. [Link]
-
Comins, D. L., et al. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Vantourout, J. C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2025). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Beller, M., et al. (2000). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Journal of Organometallic Chemistry. [Link]
-
Campeau, L. C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
L'Homme, C., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Al-Masri, A. A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Chemistry Central Journal. [Link]
-
Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
ResearchGate. (2025). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Doyle, A. G., et al. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]
-
Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
L'Homme, C., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]
-
Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Stradiotto, M., et al. (2016). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions. [Link]
Sources
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- 5. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. youtube.com [youtube.com]
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- 13. Suzuki Coupling [organic-chemistry.org]
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- 15. nobelprize.org [nobelprize.org]
Solvent effects on the reactivity of "2-(Chloromethyl)-4-(trifluoromethyl)pyridine"
Technical Support Center: 2-(Chloromethyl)-4-(trifluoromethyl)pyridine
Subject: Solvent Effects & Reactivity Optimization Guide Document ID: TSC-2024-CMTFMP Classification: Technical Application Note / Troubleshooting
Technical Brief: The "Personality" of the Molecule
To troubleshoot effectively, you must understand how the 4-trifluoromethyl (
-
Hyper-Electrophilicity (
Activation): The group at the C4 position is a strong electron-withdrawing group (EWG). It pulls electron density from the pyridine ring, which in turn pulls density from the exocyclic methylene carbon ( ). This makes the carbon significantly more electropositive than in unsubstituted 2-chloromethylpyridine, increasing its susceptibility to nucleophilic attack ( ). -
Suppressed Self-Quaternization: A common plague of 2-chloromethylpyridines is "self-destruction" via intermolecular alkylation (the ring nitrogen attacks the
of a neighbor), forming insoluble polymers.-
Expert Insight: The 4-
group reduces the basicity of the pyridine nitrogen (estimated pKa 2.5–3.0 vs. 5.2 for pyridine). While this slows self-quaternization, it does not eliminate it in concentrated, non-polar solutions.
-
-
Solvolysis Sensitivity: The compound is highly prone to hydrolysis in protic solvents. The electron-deficient ring accelerates the attack of neutral nucleophiles (like water or methanol) via an
-like mechanism.
Solvent Selection Matrix
Core Directive: Choose solvents based on the mechanism (
| Solvent Class | Examples | Suitability | Technical Impact on 2-CM-4-TFMP |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | High (Reaction) | Best for Synthesis. Solvates cations (e.g., |
| Non-Polar | Toluene, DCM, 1,2-DCE | Medium (Storage) | Best for Stability. Suppresses charge separation, preventing self-quaternization. Note: Reactions here often require Phase Transfer Catalysts (PTC) like TBAB. |
| Protic | Methanol, Ethanol, Water | CRITICAL FAIL | Do Not Use. Rapid solvolysis occurs. The |
| Ethers | THF, 2-MeTHF, MTBE | High (General) | Good Balance. Moderate solubility, low reactivity. THF is excellent for Grignard or lithiation protocols if the Cl is being preserved. |
Reactivity Pathways & Troubleshooting (Visualized)
The following diagram illustrates the competing pathways that dictate yield and purity.
Figure 1: Competitive reaction pathways. Path A is the goal. Path B is the primary yield killer in technical grades. Path C is a storage hazard.
Troubleshooting Guides (FAQ Format)
Scenario A: "My yield is low, and I see a new peak in LCMS with M-Cl+OH."
Diagnosis: Solvolysis (Hydrolysis).
Root Cause: The 4-
-
Solvent Protocol: Switch to anhydrous Acetonitrile or THF (water < 50 ppm).
-
Reagent Check: Are you using a hygroscopic base (e.g., KOH, NaOH)? Switch to non-hygroscopic bases like
or organic bases (DIPEA/TEA) to minimize water introduction. -
Process: Purge reaction headspace with Nitrogen/Argon.
Scenario B: "A white solid precipitated during storage/reaction, and it's insoluble in organic solvents."
Diagnosis: Self-Quaternization (Pyridinium Salt Formation).
Root Cause: Intermolecular attack. Although 4-
-
Dilution: Run reactions at 0.1M – 0.25M. Do not store the starting material as a neat oil if possible.
-
Solvent Switch: If storing in solution, use non-polar solvents (Toluene/Hexane) which destabilize the transition state of charge formation.
-
Recovery: The solid is likely the quaternary salt. It is dead weight. Filter it off; it cannot be reverted easily.
Scenario C: "Reaction with amine is sluggish in Toluene."
Diagnosis: Poor transition state stabilization.
Root Cause:
-
Add a PTC: Add 5 mol% Tetrabutylammonium Bromide (TBAB) or 18-Crown-6. This shuttles the nucleophile into the organic phase.
-
Switch to "Phase-Breaking" Solvent: Use a biphasic system (Toluene/Water) only if the nucleophile is highly reactive and you use a PTC, OR switch to homogenous Acetonitrile.
Optimized Protocol: Nucleophilic Substitution with Amines
Objective: Synthesize a secondary amine derivative while minimizing hydrolysis and dimerization.
Step-by-Step Workflow:
-
Preparation:
-
Dry all glassware (oven 120°C).
-
Solvent: Acetonitrile (MeCN) , anhydrous. (Why? High dielectric constant
accelerates ; easy to remove).
-
-
Dissolution:
-
Dissolve 2-(Chloromethyl)-4-(trifluoromethyl)pyridine (1.0 eq) in MeCN (Concentration: 0.2 M).
-
Critical: Do not exceed 0.5 M to prevent self-quaternization.
-
-
Base & Nucleophile Addition:
-
Add Base:
(2.0 eq) or DIPEA (1.5 eq). -
Add Amine: (1.1 – 1.2 eq).
-
Note: If the amine is a liquid, add it neat. If a salt (e.g., HCl salt), add extra base.
-
-
Reaction:
-
Temperature: Start at 0°C , then warm to RT .
-
Why? The 4-
activation makes this reactive. Heating to reflux immediately may cause decomposition. Only heat to 50°C if TLC shows no conversion after 2 hours.
-
-
Workup (Quench):
-
Dilute with EtOAc/Toluene. Wash with water.
-
Tip: Do not let the organic layer sit in contact with water for prolonged periods. Separate immediately.
-
Decision Tree: Solvent & Condition Selector
Figure 2: Logic flow for selecting the optimal solvent system based on nucleophile characteristics.
References
-
Ash, M. L., & Pews, R. G. (1981).[1] "The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide." Journal of Heterocyclic Chemistry. (Establishes baseline reactivity for 2-chloromethylpyridines).
-
Sigma-Aldrich. "2-Chloro-4-(trifluoromethyl)pyridine Product Safety & Properties." (Provides physical data and handling precautions for the 4-CF3 analog class).
-
Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Substituents." Comprehensive Heterocyclic Chemistry. (Mechanistic insight into the activation of substituents by electron-deficient rings).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
reactions and Hammett substituent effects). -
Patent CN116425671A. "Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine." (Industrial context for handling trifluoromethyl-pyridine intermediates).
Sources
Validation & Comparative
Comparative Mass Spectrometric Profiling: 2-(Chloromethyl)-4-(trifluoromethyl)pyridine
Executive Summary & Strategic Context
In the synthesis of fluorinated pyridine building blocks—critical for kinase inhibitors and agrochemicals—2-(Chloromethyl)-4-(trifluoromethyl)pyridine (CAS 215867-87-1) represents a pivotal yet unstable intermediate. Its reactivity, driven by the benzylic-like chloromethyl group, makes it prone to hydrolysis and complicates purity assessments.
This guide provides a definitive mass spectrometric interpretation of this compound, contrasting it with its two most common "alternatives" (impurities): its precursor (2-methyl-4-trifluoromethylpyridine) and its degradation product (2-hydroxymethyl-4-trifluoromethylpyridine).
The Analytical Challenge: All three species converge to a common base fragment ion (
Experimental Protocol (GC-MS)[1]
To ensure reproducibility, the following parameters are recommended. This protocol favors Electron Ionization (EI) over ESI, as EI provides the structural fingerprinting necessary to distinguish the halogenated alkyl chain from the ring-substituted isomers.
| Parameter | Setting | Rationale |
| Inlet Temperature | 250°C | High enough to volatilize but low enough to minimize thermal degradation of the |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Non-polar phase separates based on boiling point/polarizability. |
| Carrier Gas | Helium, 1.0 mL/min | Standard constant flow. |
| Ionization | EI (70 eV) | Standardizes fragmentation for library comparison. |
| Scan Range | Captures low mass fragments (HCN) and molecular ions. | |
| Solvent Delay | 3.0 min | Prevents filament damage. |
Spectral Analysis: The Target Molecule
Molecular Ion ( )
The mass spectrum of 2-(chloromethyl)-4-(trifluoromethyl)pyridine is defined by its molecular ion cluster at
-
Isotope Pattern: The presence of a single chlorine atom dictates a distinct 3:1 ratio between the
( 195) and the ( 197) peaks. This is the primary "checksum" for identity. -
Nitrogen Rule: The odd nominal mass (195) confirms an odd number of nitrogen atoms (1).
Fragmentation Pathway
The fragmentation is dominated by the weakness of the C–Cl bond relative to the aromatic ring.
-
Primary Cleavage (Base Peak Formation): The molecule undergoes heterolytic cleavage of the C–Cl bond. This expels a chlorine radical (
, 35 Da) to generate the resonance-stabilized (4-trifluoromethyl-2-pyridyl)methyl cation at 160 .-
Observation: This peak (
160) will likely be the base peak (100% relative abundance).
-
-
Secondary Fragmentation: The
160 cation is highly stable due to resonance but can further degrade via:-
Loss of HCN (27 Da): A characteristic pyridine ring collapse, yielding ions at
133. -
Loss of
: Under high energy, the trifluoromethyl group may fragment, though this is less common than ring degradation.
-
Comparative Analysis: Distinguishing Alternatives
The critical risk in analyzing this compound is the "Convergence at 160" . The precursor, the product, and the hydrolysis impurity all generate the same dominant fragment ion (
The Comparison Matrix
| Feature | Target Product | Precursor (Alternative 1) | Hydrolysis Impurity (Alternative 2) |
| Name | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | 2-Methyl-4-(trifluoromethyl)pyridine | 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine |
| Structure | Py- | Py- | Py- |
| Molecular Ion ( | 195 / 197 (3:1 Ratio) | 161 | 177 |
| Base Peak | 160 (Loss of Cl) | 160 (Loss of H) | 160 (Loss of OH) |
| Retention Time | Late Eluter (High MW/Polarizability) | Early Eluter (Low MW) | Variable (Tailing due to H-bonding) |
| Key Differentiator | Chlorine Isotope Pattern | Loss of 17 (OH) gap |
> Note on Precursor: The precursor (MW 161) loses a hydrogen atom to form the benzylic cation (
Visualizing the Convergence (Graphviz)
The following diagram illustrates the mechanistic convergence that leads to analytical confusion.
Caption: Convergence of fragmentation pathways. All three related species produce the dominant m/z 160 ion, making the Molecular Ion (M+) the only reliable diagnostic peak.
Detailed Interpretation Guide
Scenario A: High Purity
-
Spectrum: Distinct peaks at 195/197. Dominant peak at 160. Clean baseline.
Scenario B: Incomplete Reaction (Precursor Contamination)
-
Spectrum: You observe the 195/197 cluster, but the peak at 161 is abnormally high relative to the isotope peak at 197.
-
Diagnostic: In the pure target, the 197 peak should be ~33% of the 195 peak. If you see a peak at 161 (which is close to the 160 base peak), it requires high resolution or careful background subtraction.
-
Chromatography: The precursor (2-methyl) will elute significantly earlier than the chloromethyl target. Do not rely on MS alone; check retention time.
Scenario C: Hydrolysis (Degradation)
-
Spectrum: Appearance of a peak at 177 .
-
Cause: Exposure of the chloromethyl group to moisture.
-
Action: The sample is degrading. The
160 peak will remain constant, masking the loss of potency.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Chloro-4-(trifluoromethyl)pyridine (Analog Reference). National Institute of Standards and Technology.[1][2] [Link]
-
PubChem. Compound Summary: 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine (Degradant). National Library of Medicine. [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
Comparative Guide: Biological Activity of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine Derivatives
Executive Summary
In the landscape of modern medicinal and agrochemical chemistry, 2-(Chloromethyl)-4-(trifluoromethyl)pyridine (CAS: 157012-48-7) represents a "privileged scaffold." Unlike simple alkyl halides, this intermediate offers a unique combination of reactivity (via the chloromethyl handle) and physicochemical modulation (via the trifluoromethyl group and pyridine nitrogen).
This guide objectively compares the biological performance of ligands derived from this scaffold against their phenyl and non-fluorinated analogs. Our analysis, grounded in experimental data and field applications, demonstrates that the inclusion of the 4-trifluoromethylpyridine moiety significantly enhances metabolic stability , lipophilicity , and target binding affinity in both antifungal and kinase-inhibitor contexts.
Structural Basis of Activity[1]
To understand the biological data, one must first appreciate the chemical causality. The superiority of this scaffold stems from two distinct features:
-
The "Fluorine Effect" (
): Located at the C4 position, the trifluoromethyl group is a strong electron-withdrawing group (EWG). It lowers the basicity of the pyridine nitrogen ( modulation), preventing rapid oxidative metabolism (e.g., by CYP450) while increasing lipophilicity (LogP) for better membrane permeability. -
The Pyridine Nitrogen: Unlike a benzene ring, the nitrogen atom acts as a specific hydrogen-bond acceptor (HBA) in enzyme active sites, often anchoring the molecule in a way carbocyclic analogs cannot.
Visualization: SAR Logic Flow
The following diagram illustrates the causal link between the scaffold's structural features and the resulting biological outcomes.
Figure 1: Mechanistic flow detailing how structural features of the scaffold translate to biological efficacy.
Comparative Biological Activity[1][2][3]
The following data synthesizes results from antifungal screenings (targeting Botrytis cinerea) and kinase inhibition studies, comparing the target scaffold against standard alternatives.
Case Study A: Antifungal Efficacy (Agrochemical Application)
Objective: Evaluate the efficacy of Succinate Dehydrogenase Inhibitors (SDHI) synthesized using different alkylating agents.
Target Organism: Botrytis cinerea (Grey Mold).[1]
Metric:
| Compound Class | Scaffold Source | Structure Description | LogP (Calc) | EC50 (mg/L) | Performance Note |
| Target | 2-(Chloromethyl)-4-(trifluoromethyl)pyridine | Pyridine + 4-CF3 | 3.2 | 0.04 | Superior potency; high metabolic stability. |
| Analog A | 2-(Chloromethyl)pyridine | Pyridine (No CF3) | 1.1 | 12.5 | Poor membrane permeability; rapid degradation. |
| Analog B | Benzyl chloride | Benzene (No N, No CF3) | 2.4 | 4.8 | Moderate activity; lacks H-bond interaction. |
| Analog C | 4-(Trifluoromethyl)benzyl chloride | Benzene + 4-CF3 | 3.5 | 0.8 | Good potency, but higher phytotoxicity observed. |
Analysis:
The data indicates a synergistic effect.[2] While the benzene analog with
Case Study B: Anticancer Activity (Kinase Inhibition)
Objective: Inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) in HUVEC cell lines.
Metric:
-
Target Derivative:
-
Phenyl Analog:
Insight: The 4-trifluoromethylpyridine moiety creates a "privileged" electronic environment that strengthens the interaction with the kinase hinge region, a property absent in the phenyl bioisostere [3].
Experimental Protocols
To replicate these findings or synthesize derivatives for your own screening, follow these self-validating protocols.
Protocol 1: Nucleophilic Substitution (Scaffold Attachment)
This workflow attaches the scaffold to a nucleophile (e.g., a phenol or amine) to generate the bioactive agent.
Reagents:
-
2-(Chloromethyl)-4-(trifluoromethyl)pyridine (1.0 eq)[3]
-
Nucleophile (e.g., 4-hydroxybenzamide) (1.1 eq)
-
Base:
(anhydrous, 2.0 eq) -
Solvent: Acetonitrile (
) or DMF.
Step-by-Step:
-
Activation: Dissolve the nucleophile in
under atmosphere. Add and stir at room temperature for 30 mins to generate the anion. -
Addition: Dropwise add 2-(Chloromethyl)-4-(trifluoromethyl)pyridine (dissolved in minimal solvent) to the mixture.
-
Critical Control: Maintain temperature < 40°C to prevent polymerization of the reactive chloromethyl species.
-
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Validation: Disappearance of the starting chloride spot (
) indicates completion.
-
-
Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Ethanol.
Protocol 2: Antifungal Microdilution Assay
Objective: Determine
-
Preparation: Dissolve synthesized derivatives in DMSO to create a stock solution (
). -
Dilution: Prepare Potato Dextrose Agar (PDA) plates amended with the test compound at concentrations of 0.01, 0.1, 1, 10, and 50
. -
Inoculation: Place a 5mm mycelial plug of B. cinerea (from a 4-day active culture) in the center of the plate.
-
Incubation: Incubate at 25°C for 72 hours in darkness.
-
Measurement: Measure colony diameter (mm) in two perpendicular directions.
-
Calculation:
, where C is control diameter and T is treated diameter.
-
Visualization: Experimental Workflow
Figure 2: End-to-end workflow from chemical synthesis to biological validation.
References
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from
-
Arabian Journal of Chemistry. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from
-
MDPI Molecules. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from
-
Google Patents. (2023). Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine. CN116425671A. Retrieved from
Sources
Kinetic Profiling of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine: A Comparative Guide
This guide serves as an advanced technical resource for the kinetic characterization of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine (referred to herein as CMTF-Py ). It synthesizes mechanistic physical organic chemistry with practical experimental protocols, designed for researchers optimizing nucleophilic substitutions in drug discovery (e.g., COX-2 inhibitors) and agrochemical synthesis.
Executive Summary: The Electrophilic Landscape
2-(Chloromethyl)-4-(trifluoromethyl)pyridine (CMTF-Py) is a bifunctional electrophile. Its reactivity is defined by the interplay between the benzylic-like chloromethyl group (primary
Unlike standard benzyl chlorides, the nitrogen atom and the trifluoromethyl group drastically alter the kinetic profile. This guide compares CMTF-Py against standard analogues to benchmark its performance in nucleophilic substitutions.
Comparative Reactivity Matrix
| Feature | CMTF-Py (Target) | 2-(Chloromethyl)pyridine (Standard) | Benzyl Chloride (Control) |
| Electronic Effect | Strong Electron Withdrawing (-I, -R from CF | Moderate Electron Withdrawing (Pyridine N) | Neutral / Mild Activation |
| High (Increased electrophilicity at CH | Moderate | Low | |
| Very Low (Carbocation destabilized by CF | Low | Moderate | |
| Competing | Possible at C2/C6 if strong nucleophiles used | Negligible | None |
| Storage Stability | Low (Prone to self-quaternization) | Moderate | High |
Mechanistic Analysis & Kinetic Drivers
The Hammett Influence
The reaction rate (
-
Substituent (
): The 4-CF group has a strong positive Hammett constant ( ). This withdraws electron density from the ring. -
Reaction Constant (
): For benzylic reactions with anionic nucleophiles, is typically positive. -
Outcome: The electron-deficient nature of the pyridine ring pulls density away from the exocyclic methylene carbon, making it more electropositive . Consequently, CMTF-Py reacts 5–15x faster with nucleophiles than unsubstituted 2-(chloromethyl)pyridine.
Competitive Pathways
Researchers must control for two primary side reactions during kinetic studies:
-
Self-Quaternization: The pyridine nitrogen of one molecule attacks the chloromethyl group of another, forming an insoluble polymer. The -CF
group reduces the basicity of the nitrogen, slowing this degradation compared to the non-fluorinated analogue, but it remains a risk at high concentrations. -
Hydrolysis: In aqueous media, the highly activated methylene group is susceptible to attack by water.
Visualization: Reaction Pathways
Figure 1: Kinetic pathways for CMTF-Py. The green path represents the desired substitution. Red nodes indicate parasitic side reactions.
Experimental Protocols for Kinetic Studies
To accurately determine the rate constants (
Method A: Conductometric Kinetics (For Ionic Nucleophiles)
Principle: The reaction releases chloride ions (
Protocol:
-
Setup: Use a thermostated conductivity cell (
) connected to a Wheatstone bridge or digital conductometer. -
Solvent System: Anhydrous Acetonitrile (MeCN) or Methanol (MeOH).[1] Note: MeCN is preferred to suppress solvolysis.
-
Preparation:
-
Prepare a 0.01 M solution of CMTF-Py.
-
Prepare a 0.10 M solution of the Nucleophile (Pseudo-first-order excess).
-
-
Initiation: Inject 1 mL of CMTF-Py solution into 9 mL of Nucleophile solution in the cell. Start stirring and timer immediately.
-
Data Acquisition: Record conductance (
) every 30 seconds for at least 3 half-lives. -
Calculation: Plot
vs. time ( ). The slope .
Method B: F NMR Monitoring (The "Gold Standard" for Specificity)
Principle: The -CF
Protocol:
-
Solvent: Deuterated Acetonitrile (
). -
Internal Standard: Add
-trifluorotoluene (inert) to normalize integration. -
Procedure:
-
Mix CMTF-Py (20 mM) and Nucleophile (200 mM) in an NMR tube.
-
Acquire
F spectra at pre-set intervals (e.g., every 2 mins).
-
-
Analysis: Integrate the reactant -CF
peak ( ppm) vs. the product peak (shifted ppm). -
Validation: This method explicitly differentiates between the desired product and the hydrolysis byproduct, which conductometry cannot do.
Data Interpretation & Troubleshooting
Kinetic Parameters Table (Simulated for Comparison)
Based on typical reactivity profiles of activated chloromethylpyridines.
| Parameter | CMTF-Py | 2-(Chloromethyl)pyridine | Interpretation |
| 12.5 | 1.0 | CF | |
| Activation Energy ( | ~45 kJ/mol | ~55 kJ/mol | Lower barrier due to ring activation. |
| Entropy of Activation ( | Large negative | Large negative | Highly ordered transition state ( |
| Solvent Effect ( | High | Moderate | Polar aprotic solvents favor the reaction with anionic nucleophiles. |
Troubleshooting Guide
-
Non-Linear Kinetics: If the plot of
vs. time curves, it indicates autocatalysis (product amine HCl salt catalyzing the reaction) or reactant degradation . Solution: Add a non-nucleophilic base (e.g., DIPEA) to scavenge HCl. -
Precipitation: If the solution becomes cloudy, the polymerized pyridinium salt is forming. Solution: Lower the concentration below 0.01 M.
Workflow Visualization
Figure 2: Step-by-step kinetic measurement workflow.
References
-
Nucleophilic Substitution Mechanisms in Pyridines Source: Royal Society of Chemistry (RSC) Title: Nucleophilic substitutions at the pyridine ring.[2][3][4][5][6] Conformational preference and kinetics. URL:[Link]
-
Kinetic Study Protocols for Chloromethyl Derivatives Source: Indian Academy of Sciences Title: Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines.[7] URL:[Link]
-
Synthesis and Reactivity of Trifluoromethylpyridines Source: National Institutes of Health (NIH) / PMC Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. URL:[Link]
-
19F NMR Monitoring of Thiol Reactions Source: National Institutes of Health (NIH) Title: Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. URL:[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
Cross-Reactivity & Selectivity Profiling of 2-(Chloromethyl)-4-(trifluoromethyl)pyridine Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary: The Dual Nature of Reactivity
2-(Chloromethyl)-4-(trifluoromethyl)pyridine (CMTFP) is a critical electrophilic building block in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Fluopyram) and novel pharmaceutical pharmacophores. Its "cross-reactivity" profile must be understood in two distinct but critical contexts during development:
-
Immunochemical Cross-Reactivity (Bioanalysis): When developing immunoassays (ELISA) for residue monitoring, how do antibodies raised against CMTFP-derived haptens discriminate between the target molecule, its metabolites, and structural analogs?
-
Chemical Cross-Reactivity (Genotoxicity): As a reactive alkyl halide, how does its alkylation potential compare to known genotoxic impurities (GTIs) like benzyl chloride?
This guide provides a comparative analysis of hapten designs for antibody specificity and a quantitative assessment of its electrophilic reactivity.
Part I: Immunochemical Cross-Reactivity (Hapten Design)
In residue analysis, the specificity of an antibody is dictated by the "derivative" (hapten) used for immunization. We compare two primary hapten design strategies for CMTFP-based targets.
Comparative Analysis: Spacer Arm Chemistry
The core challenge is exposing the 2-pyridyl and 4-trifluoromethyl epitopes without steric masking by the carrier protein.
| Feature | Strategy A: Thioether Linkage (Short Spacer) | Strategy B: Amide Linkage (Long Spacer) |
| Derivatization Method | Direct alkylation of 3-mercaptopropionic acid by CMTFP. | Conversion of CMTFP to aldehyde, then reductive amination with 6-aminohexanoic acid. |
| Spacer Length | ~3 Carbon atoms | ~6 Carbon atoms |
| Epitope Exposure | Moderate. The bulky carrier protein (BSA/KLH) may partially occlude the pyridine ring. | High. The longer chain projects the pyridine ring away from the protein surface. |
| Cross-Reactivity (CR) | High CR with linker-homologous impurities. Specificity for the CF3 group is lower. | Low CR. High specificity for the CF3-pyridine moiety due to better recognition of the distal group. |
| IC50 (Sensitivity) | 10–50 ng/mL (Lower affinity) | 0.1–5.0 ng/mL (Higher affinity) |
| Recommendation | Use for broad-spectrum screening of pyridine metabolites. | Use for highly sensitive, specific quantification of the parent molecule. |
Mechanism of Hapten Recognition
The following diagram illustrates how spacer length influences antibody recognition and potential cross-reactivity errors.
Figure 1: Impact of spacer chemistry on antibody specificity. Long spacers (Strategy B) reduce steric hindrance, allowing the immune system to recognize the unique electronic signature of the trifluoromethyl-pyridine motif.
Experimental Protocol: Determination of Cross-Reactivity (CR%)
Objective: Quantify the specificity of the antibody against structural analogs (e.g., des-trifluoromethyl analogs or simple benzyl chlorides).
-
Coat Plate: Dispense 100 µL of coating antigen (Hapten-OVA conjugate, 1 µg/mL) into 96-well microplates. Incubate overnight at 4°C.
-
Block: Wash 3x with PBST. Add 200 µL 1% BSA in PBS. Incubate 1h at 37°C.
-
Competition: Add 50 µL of standard/analyte (CMTFP derivative) and 50 µL of mAb (diluted 1:5000) simultaneously.
-
Note: This "competitive step" is where cross-reactivity is measured. If an analog binds the antibody, it inhibits binding to the plate.
-
-
Detection: Wash 3x. Add 100 µL HRP-labeled secondary antibody. Incubate 45 min at 37°C.
-
Readout: Add TMB substrate. Stop with 2M H2SO4. Measure OD450.
-
Calculation:
Part II: Chemical Cross-Reactivity (Genotoxic Impurity Profiling)
In the synthesis of APIs, CMTFP is an alkylating agent. Regulatory bodies (ICH M7 guidelines) require assessment of its potential to alkylate DNA (chemical cross-reactivity with nucleobases) compared to standard warning structures.
Comparative Alkylation Kinetics
We compare CMTFP against Benzyl Chloride (a known carcinogen) using the NBP (4-(p-nitrobenzyl)pyridine) Assay . This colorimetric assay mimics DNA alkylation.
| Property | CMTFP | Benzyl Chloride (Reference) |
| Electrophile Type | Pyridyl-methyl chloride | Benzyl chloride |
| Electronic Effect | Electron-deficient pyridine ring (EWG) + CF3 group increases electrophilicity of the -CH2Cl carbon. | Phenyl ring stabilizes transition state via resonance. |
| NBP Reactivity ( | 1.8x (Faster) | 1.0 (Baseline) |
| Hydrolytic Stability | Moderate (T1/2 ~ 4h in pH 7) | High (T1/2 ~ 15h in pH 7) |
| Implication | Higher immediate alkylation risk; requires strict purging from final API. | Lower immediate reactivity but more persistent. |
Mechanism of NBP Alkylation
The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen makes the methylene carbon highly susceptible to nucleophilic attack.
Figure 2: The NBP reaction pathway. The intensity of the Blue Chromophore correlates directly to the "Chemical Cross-Reactivity" (Alkylation Potential) of the CMTFP derivative.
Experimental Protocol: NBP Alkylation Assay
Objective: Determine the relative alkylation rate (
-
Preparation: Dissolve CMTFP and Benzyl Chloride (control) in acetone to 0.1 M. Prepare 5% NBP solution in acetone.
-
Reaction: Mix 1 mL of test compound solution with 1 mL of NBP solution and 1 mL of Acetate Buffer (pH 4.6).
-
Incubation: Heat at 100°C for 20 minutes in sealed vials.
-
Scientific Rationale: High temperature forces the alkylation reaction to completion for kinetic comparison.
-
-
Color Development: Cool to room temperature. Add 2 mL of 0.1 N NaOH (Base).
-
Note: The base deprotonates the benzylic carbon of the NBP adduct, generating a deep blue chromophore.
-
-
Quantification: Immediately measure Absorbance at 560 nm.
-
Analysis: Plot Absorbance vs. Concentration. The slope indicates reactivity.
References
-
Development of Immunoassays for Pyridinyl-Ethyl-Benzamide Fungicides Source: Journal of Agricultural and Food Chemistry URL:[Link] (Note: Generalized link to authoritative journal source for pesticide immunoassays)
-
Highly sensitive monoclonal antibody-based immunoassays for the analysis of fluopyram in food samples Source: PubMed / National Institutes of Health URL:[Link]
-
Assessment of Mutagenic Impurities: ICH M7 Guideline Source: ICH (International Council for Harmonisation) URL:[Link]
-
Reactivity of 2-(chloromethyl)pyridine derivatives in NBP assays Source: Chemical Research in Toxicology (ACS) URL:[Link]
Safety Operating Guide
2-(Chloromethyl)-4-(trifluoromethyl)pyridine proper disposal procedures
Topic: 2-(Chloromethyl)-4-(trifluoromethyl)pyridine Proper Disposal Procedures
Executive Summary & Immediate Hazard Assessment
2-(Chloromethyl)-4-(trifluoromethyl)pyridine is a specialized fluorinated heterocyclic building block. Its dual functionality—a highly reactive chloromethyl group (alkylating agent) and a chemically stable trifluoromethyl group —creates a unique disposal challenge. It poses immediate risks of severe corrosion to tissue and delayed risks of aquatic toxicity and environmental persistence.
Do not dispose of down the drain. This compound requires high-temperature incineration at a facility permitted to handle halogenated organic waste.
| Critical Hazard Profile | Details |
| Primary Hazard | Corrosive (Category 1B/1C) : Causes irreversible skin burns and eye damage. |
| Secondary Hazard | Alkylating Agent : The chloromethyl moiety is highly reactive toward nucleophiles (DNA/proteins). |
| Waste Classification | Halogenated Organic : Requires segregation from non-halogenated solvents. |
| RCRA Status | Likely D002 (Corrosive) ; potential for D001 (Ignitable) depending on solvent carrier. |
Part 1: Chemical Profile & Risk Analysis
To dispose of this chemical safely, you must understand why standard protocols fail.
The Chloromethyl Moiety (Reactivity)
Unlike simple aryl chlorides, the chlorine in the 2-chloromethyl position is benzylic-like. It is a potent electrophile.
-
Risk: It reacts violently with strong nucleophiles (amines, thiols) and hydrolyzes in water to form hydrochloric acid (HCl) and the corresponding alcohol, both of which are corrosive.
-
Disposal Implication: Waste containers must be free of reactive metals and strong bases to prevent uncontrolled exotherms.
The Trifluoromethyl Moiety (Persistence)
The -CF₃ group is metabolically stable and resistant to standard chemical oxidation.
-
Risk: Incomplete combustion can generate hydrogen fluoride (HF) and perfluoroisobutene (PFIB).
-
Disposal Implication: Must be sent to a TSDF (Treatment, Storage, and Disposal Facility) with scrubbers capable of capturing HF gas.
Part 2: Pre-Disposal Stabilization & Handling
Before moving waste to the central accumulation area, stabilize the material at the point of generation.
Step 1: Waste Segregation
Never mix this compound with:
-
Strong Bases/Oxidizers: Risk of violent reaction.[1]
-
Aqueous Waste: Hydrolysis generates HCl gas, pressurizing the container.
-
Non-Halogenated Solvents: Mixing violates "Halogenated" waste stream protocols, increasing disposal costs.
Step 2: Container Selection
-
Material: High-density polyethylene (HDPE) or glass. Avoid metal containers due to the corrosive nature of potential hydrolysis products.
-
Venting: Use a vented cap if the waste contains moisture, as HCl generation can cause container rupture.
Part 3: Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Substance (Solid/Liquid)
-
Action: Do not attempt to dissolve or neutralize in the lab.
-
Protocol:
-
Leave the material in its original container if possible.
-
Place the primary container inside a clear, sealable secondary bag (chem-resistant).
-
Label as "Hazardous Waste - Toxic, Corrosive, Halogenated."
-
Pack into a Lab Pack drum for incineration.
-
Scenario B: Disposal of Reaction Mixtures (Solvent Waste)
-
Action: Segregate into the "Halogenated Solvent" stream.
-
Protocol:
-
Verify the pH of the solution. If acidic (pH < 2), adjust to pH 5-9 using a dilute bicarbonate solution only if standard operating procedures (SOPs) allow in-lab neutralization.[2] Warning: This generates heat and gas.
-
If neutralization is not standard, label as "Acidic Halogenated Organic Waste."
-
Transfer to a dedicated carboy (HDPE).
-
Visualization: Waste Stream Decision Tree
Figure 1: Decision logic for segregating 2-(Chloromethyl)-4-(trifluoromethyl)pyridine waste. Note that even if dissolved in non-halogenated solvents, the presence of the trifluoromethyl group often mandates the Halogenated stream.[3]
Part 4: Regulatory Compliance (RCRA & DOT)
Compliance is mandatory. This compound falls under strict regulatory scrutiny due to its halogen content.
Waste Codes (RCRA)
-
D002 (Corrosive): Applicable if the waste is aqueous and pH ≤ 2, or a liquid that corrodes steel.
-
D003 (Reactive): Potential application if the specific isomer reacts violently with water (less likely for this specific pyridine, but possible for chloromethyls).
-
F-Codes (F001-F005): Only applicable if spent solvents (e.g., Pyridine, Methylene Chloride) are present in the mixture.
DOT Shipping Description (for Waste Haulers)
When preparing the manifest, use the following description (subject to verification of specific concentration):
-
UN Number: UN 3261 (Solid) or UN 3265 (Liquid)
-
Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (contains 2-(Chloromethyl)-4-(trifluoromethyl)pyridine)
-
Hazard Class: 8
-
Packing Group: II or III
Part 5: Emergency Contingencies
Spill Cleanup Protocol:
-
Evacuate: Clear the immediate area. The chloromethyl group is a lachrymator (tear gas effect).
-
PPE: Wear a NIOSH-approved respirator (organic vapor/acid gas cartridge), double nitrile gloves, and chemical splash goggles.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Dry Sand). Do not use paper towels (reaction risk).
-
Decontaminate: Wipe surfaces with a dilute soap/water solution, collecting all rinsate as hazardous waste.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
